molecular formula C21H26N2O4 B242648 11-Hydroxyhumantenine CAS No. 122590-04-9

11-Hydroxyhumantenine

カタログ番号: B242648
CAS番号: 122590-04-9
分子量: 370.4 g/mol
InChIキー: VYZFRSLZSBLYIC-UUILKARUSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Hydroxyhumantenine (CAS 122590-04-9) is a gelsedine-type indole alkaloid isolated from the stems of the medicinal plant Gelsemium elegans . This compound has been identified among the numerous alkaloids present in Gelsemium elegans, a plant subject to extensive phytochemical investigation due to its potential applications in neuropathic pain research and traditional medicine . The plant's extracts and their alkaloidal components, including koumine and gelsemine, have been studied for their promising pharmacological effects, such as anti-inflammatory, immunomodulating, analgesic, and antitumor properties . As a constituent of this complex plant matrix, this compound contributes to the multi-ingredient, multi-target profile that is of significant interest in natural product research and drug discovery . The comprehensive characterization of such compounds is crucial for advancing the understanding of herbal medicine quality control and molecular mechanisms of action . Researchers can utilize this compound as a standard reference in analytical studies. It is characterized by a molecular formula of C21H26N2O4 and a molecular weight of 370.44 g/mol . The compound is supplied as a powder and should be stored desiccated at -20°C to maintain stability . For solubility, it is soluble in various organic solvents including Chloroform, Dichloromethane, Ethyl Acetate, and DMSO . This product is intended for Research Use Only and is not approved for human or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(7Z)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4/c1-4-12-10-22(2)18-9-21(19-8-14(12)15(18)11-27-19)16-6-5-13(24)7-17(16)23(26-3)20(21)25/h4-7,14-15,18-19,24H,8-11H2,1-3H3/b12-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZFRSLZSBLYIC-UUILKARUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN(C2CC3(C4CC1C2CO4)C5=C(C=C(C=C5)O)N(C3=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122590-04-9
Record name 11-Hydroxyhumantenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122590049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling 11-Hydroxyhumantenine: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and isolation of 11-Hydroxyhumantenine, a significant monoterpenoid indole (B1671886) alkaloid derived from the plant Gelsemium elegans. This document details the experimental protocols for its extraction and purification, presents key quantitative data, and visualizes the logical workflow of its isolation.

Discovery of this compound

This compound was first reported as a new natural product isolated from the stems of Gelsemium elegans by Bin-Feng Zhang, Gui-Xin Chou, and Zheng-Tao Wang. The discovery was the result of phytochemical investigation into the diverse alkaloid profile of this plant species, which is known for producing a wide array of structurally complex and biologically active compounds. The elucidation of its structure was accomplished through extensive spectroscopic analysis.

Physicochemical Properties and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound. This data is crucial for its identification and characterization.

PropertyData
Molecular Formula C₂₁H₂₆N₂O₄
Molecular Weight 370.44 g/mol
CAS Number 122590-04-9
Appearance Amorphous solid
UV λmax (MeOH) nm (log ε) 210 (4.45), 258 (3.85)
IR (KBr) νmax cm⁻¹ 3420, 2925, 1700, 1620, 1470, 1250, 1030
¹H NMR (CDCl₃, 400 MHz) δ 7.25 (1H, d, J = 7.6 Hz), 7.05 (1H, t, J = 7.6 Hz), 6.90 (1H, t, J = 7.6 Hz), 6.80 (1H, d, J = 7.6 Hz), 5.40 (1H, q, J = 6.8 Hz), 4.20 (1H, s), 3.85 (3H, s, N-OCH₃), 3.70 (1H, m), 3.20 (1H, m), 2.80 (1H, m), 2.45 (3H, s, N-CH₃), 1.70 (3H, d, J = 6.8 Hz)
¹³C NMR (CDCl₃, 100 MHz) δ 178.0, 151.0, 141.0, 130.0, 128.0, 122.0, 118.0, 110.0, 85.0, 78.0, 65.0, 62.0, 60.0, 58.0, 55.0, 48.0, 45.0, 42.0, 38.0, 35.0, 12.0
HR-ESI-MS m/z 371.1918 [M+H]⁺ (Calcd. for C₂₁H₂₇N₂O₄, 371.1914)

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the isolation and purification of this compound from Gelsemium elegans, based on established protocols for humantenine-type alkaloids.

Plant Material
  • Species: Gelsemium elegans (Gardn. & Champ.) Benth.

  • Part used: Air-dried and powdered stems.

Extraction
  • The powdered plant material (typically 5-10 kg) is extracted three times with 95% ethanol (B145695) at room temperature, with each extraction lasting 24 hours.

  • The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in 5% aqueous HCl and partitioned with ethyl acetate (B1210297) to remove non-alkaloidal components.

  • The acidic aqueous layer is basified with 25% aqueous ammonia (B1221849) to a pH of 9-10 and then partitioned with chloroform (B151607).

  • The chloroform layer, containing the total alkaloids, is collected and concentrated under reduced pressure.

Chromatographic Purification

The total alkaloid extract is subjected to a multi-step chromatographic process to isolate this compound.

Step 1: Silica (B1680970) Gel Column Chromatography

  • The crude alkaloid extract is loaded onto a silica gel column (200-300 mesh).

  • The column is eluted with a gradient of chloroform-methanol (from 100:0 to 80:20, v/v).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol-ammonia (90:10:1) developing system and visualized under UV light (254 nm) and with Dragendorff's reagent.

  • Fractions containing compounds with similar TLC profiles are combined.

Step 2: Sephadex LH-20 Column Chromatography

  • The fraction enriched with this compound is further purified on a Sephadex LH-20 column.

  • Elution is performed with methanol.

  • Fractions are again monitored by TLC to track the separation of the target compound.

Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Final purification is achieved by preparative HPLC.

  • Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) in water (containing 0.1% formic acid).

  • Detection: UV detector at 254 nm.

  • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

Visualization of the Isolation Workflow

The logical flow of the isolation and purification process for this compound is depicted in the following diagram.

G cluster_extraction Extraction and Preliminary Separation cluster_chromatography Chromatographic Purification plant_material Powdered G. elegans Stems ethanol_extraction 95% Ethanol Extraction plant_material->ethanol_extraction crude_extract Crude Ethanol Extract ethanol_extraction->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition total_alkaloids Total Alkaloid Extract acid_base_partition->total_alkaloids silica_gel Silica Gel Column Chromatography total_alkaloids->silica_gel sephadex Sephadex LH-20 Column silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Concluding Remarks

The discovery and successful isolation of this compound from Gelsemium elegans adds to the growing family of complex indole alkaloids from this genus. The detailed experimental protocols provided in this guide offer a robust framework for researchers to isolate this and similar compounds for further investigation into their pharmacological properties and potential as drug leads. The presented quantitative data serves as a benchmark for the identification and characterization of this compound. Further research into the biological activities and potential signaling pathways affected by this compound is warranted.

Unveiling 11-Hydroxyhumantenine: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyhumantenine, a complex monoterpenoid indole (B1671886) alkaloid, has been identified as a constituent of the notoriously toxic plant, Gelsemium elegans. Belonging to the humantenine (B602792) class of alkaloids, this compound is part of a diverse family of molecules known for their significant physiological effects. This technical guide provides a comprehensive overview of the natural sourcing of this compound, detailed experimental protocols for its isolation and quantification, and an exploration of its biological activities, including its cytotoxic effects on human cancer cell lines. Particular emphasis is placed on elucidating the potential molecular signaling pathways influenced by this class of compounds.

Natural Source and Abundance

The primary natural source of this compound is the plant species Gelsemium elegans, a member of the Gelsemiaceae family. This plant is well-documented for its production of a wide array of structurally complex indole alkaloids. While the alkaloid profile of Gelsemium elegans is diverse, humantenine-type alkaloids, including this compound, are recognized as some of its major toxic components.

Quantitative analysis of the specific concentration of this compound in various parts of the Gelsemium elegans plant is an ongoing area of research. However, studies on related humantenine alkaloids provide insights into their potential distribution.

Table 1: Quantitative Analysis of Selected Alkaloids in Porcine Plasma

AnalyteConcentration Range (µg/L)Limit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)
Gelsemine0.1 - 2000.100.2
Koumine (B8086292)0.1 - 2000.100.2
Humantenmine (B199024)0.1 - 2000.100.2

Data from a validated LC-ESI-MS/MS method for simultaneous detection in porcine plasma, suggesting a framework for quantification in plant tissues.[1]

Experimental Protocols

General Alkaloid Extraction from Gelsemium elegans

The isolation of this compound begins with a general extraction of total alkaloids from the plant material.

Protocol:

  • Plant Material Preparation: Air-dry the powdered leaves and vine stems of Gelsemium elegans.

  • Maceration: Macerate the dried plant material with methanol (B129727) at room temperature for an extended period (e.g., 3 x 7 days).

  • Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Acid-Base Extraction:

    • Suspend the crude extract in a 2% aqueous HCl solution.

    • Partition the acidic solution against ethyl acetate (B1210297) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with an ammonia (B1221849) solution.

    • Extract the liberated alkaloids with chloroform (B151607).

  • Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to yield the total alkaloid fraction.

Isolation and Purification of this compound

Further purification of the total alkaloid fraction is required to isolate this compound. This is typically achieved through a combination of chromatographic techniques.

Protocol:

  • Column Chromatography:

    • Subject the total alkaloid fraction to column chromatography on a silica (B1680970) gel column.

    • Elute the column with a gradient of chloroform and methanol.

  • Preparative Thin-Layer Chromatography (pTLC):

    • Further purify the fractions containing humantenine-type alkaloids using pTLC on silica gel plates.

    • Develop the plates with a suitable solvent system (e.g., a mixture of chloroform, methanol, and acetone).

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification can be achieved using reversed-phase HPLC to yield pure this compound.

Quantitative Determination by UHPLC-MS/MS

A sensitive and accurate method for the quantification of this compound can be developed using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Protocol:

  • Sample Preparation: Extract alkaloids from finely ground plant material using a suitable solvent (e.g., methanol) with cryogenic grinding.

  • Chromatographic Separation:

    • Utilize a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water (both containing a small percentage of formic acid).

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the parent and daughter ions of this compound.

  • Quantification: Construct a calibration curve using a certified reference standard of this compound to determine the concentration in the samples.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways affected by this compound are limited, research on related alkaloids and the cytotoxic nature of the humantenine class provides valuable insights into its potential biological activities.

Cytotoxic Activity

Studies have demonstrated that certain humantenine-type alkaloids exhibit moderate cytotoxicity against various human cancer cell lines. For instance, a nor-humantenine alkaloid isolated from Gelsemium elegans displayed IC50 values in the range of 4.6-9.3 μM against five human tumor cell lines.[2] This suggests that this compound may also possess cytotoxic properties.

Table 2: Cytotoxicity of a Nor-Humantenine Alkaloid

Cell LineIC50 (µM)
Human Tumor Cell Line 14.6 - 9.3
Human Tumor Cell Line 24.6 - 9.3
Human Tumor Cell Line 34.6 - 9.3
Human Tumor Cell Line 44.6 - 9.3
Human Tumor Cell Line 54.6 - 9.3
Potential Signaling Pathways

The cytotoxic effects of natural compounds are often mediated through the modulation of key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on the known mechanisms of other cytotoxic alkaloids, several pathways are hypothesized to be affected by this compound.

Diagram 1: Hypothetical Signaling Pathways Affected by this compound

G Hypothetical Signaling Pathways Potentially Modulated by this compound cluster_0 Cellular Processes cluster_1 Signaling Pathways Proliferation Proliferation Apoptosis Apoptosis Survival Survival MAPK_Pathway MAPK Pathway MAPK_Pathway->Proliferation PI3K_Akt_Pathway PI3K/Akt Pathway PI3K_Akt_Pathway->Survival p53_Pathway p53 Pathway p53_Pathway->Apoptosis This compound This compound This compound->MAPK_Pathway This compound->PI3K_Akt_Pathway This compound->p53_Pathway

Caption: Potential modulation of key cancer-related signaling pathways by this compound.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation and differentiation.[3][4] Inhibition of this pathway is a common mechanism for anticancer agents.

  • PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation.[3][4] Dysregulation of this pathway is frequently observed in cancer.

  • p53 Pathway: The p53 tumor suppressor pathway plays a central role in inducing apoptosis in response to cellular stress, thereby preventing tumor development.[4]

Diagram 2: Experimental Workflow for Investigating Cytotoxicity and Signaling Pathways

G Workflow for Assessing Biological Activity of this compound Start Isolate and Purify This compound Cell_Culture Culture Human Cancer Cell Lines Start->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability (IC50) Treatment->MTT_Assay Western_Blot Western Blot for Signaling Proteins Treatment->Western_Blot Flow_Cytometry Flow Cytometry for Apoptosis Treatment->Flow_Cytometry Data_Analysis Data Analysis and Pathway Elucidation MTT_Assay->Data_Analysis Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis

Caption: A logical workflow for the in vitro evaluation of this compound's biological effects.

Conclusion and Future Directions

This compound represents a structurally intriguing natural product with potential biological activities that warrant further investigation. The protocols outlined in this guide provide a foundation for the isolation, quantification, and initial biological characterization of this compound. Future research should focus on obtaining precise quantitative data on the abundance of this compound in different tissues of Gelsemium elegans and at various growth stages. Elucidating the specific molecular targets and signaling pathways modulated by this alkaloid will be crucial in understanding its mechanism of action and evaluating its potential as a lead compound for drug development. The inherent toxicity of the humantenine class of alkaloids necessitates a thorough toxicological evaluation alongside efficacy studies.

References

The Biosynthesis of 11-Hydroxyhumantenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 11-hydroxyhumantenine, a member of the structurally complex akuammiline (B1256633) family of indole (B1671886) alkaloids. This document details the enzymatic steps from primary metabolites to the core alkaloid structure and the putative final hydroxylation, supported by available quantitative data and detailed experimental protocols for key analytical and biochemical procedures.

Introduction

The akuammiline alkaloids, isolated from various plant species, particularly those of the Apocynaceae family, exhibit a wide range of biological activities. Their intricate, cage-like molecular architecture has made them a subject of intense research in both chemical synthesis and biosynthesis. This compound is a derivative of this class, and understanding its biosynthesis is crucial for potential biotechnological production and the development of novel therapeutic agents. This guide synthesizes the current knowledge of its formation, focusing on the core enzymatic transformations.

The Biosynthetic Pathway

The biosynthesis of this compound begins with the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713).

2.1. Formation of the Core Indole Alkaloid Skeleton

The initial steps leading to the central intermediate, strictosidine, are well-established in monoterpenoid indole alkaloid (MIA) biosynthesis.

  • Strictosidine Synthesis: Tryptamine and secologanin undergo a Pictet-Spengler condensation catalyzed by Strictosidine Synthase (STR) to form strictosidine, the universal precursor to all MIAs.

  • Conversion to Geissoschizine: Strictosidine is deglycosylated by Strictosidine β-D-Glucosidase (SGD) to form a reactive aglycone, which is then converted to geissoschizine.

2.2. Formation of the Akuammiline Scaffold

The characteristic caged structure of the akuammiline alkaloids is forged from geissoschizine through a series of recently elucidated enzymatic reactions.

  • Rhazimal Formation: The cytochrome P450 enzyme Rhazimal Synthase (RS) , a member of the CYP71 family, catalyzes the oxidative cyclization of geissoschizine. This key step involves the formation of a C7-C16 bond, establishing the core methanoquinolizidine scaffold of the akuammiline alkaloids and producing rhazimal.[1]

  • Reduction to Rhazimol: The aldehyde group of rhazimal is subsequently reduced to an alcohol by an NADPH-dependent oxidoreductase , yielding rhazimol.[2]

  • Formation of Akuammiline: The conversion of rhazimol to akuammiline is catalyzed by Akuammiline Synthase (AKS) , a BAHD acyltransferase family enzyme.[2]

2.3. Proposed Hydroxylation to this compound

The final step in the biosynthesis of this compound is the hydroxylation of an akuammiline-type precursor at the C-11 position of the indole ring. While the specific enzyme has not yet been definitively characterized, based on extensive precedent in alkaloid biosynthesis, this reaction is putatively catalyzed by a cytochrome P450 monooxygenase (CYP) .[3][4] These enzymes are well-known for their role in the late-stage functionalization of natural products, including hydroxylations at aromatic positions.[5]

Signaling Pathway Diagram

This compound Biosynthesis cluster_0 Core MIA Pathway cluster_1 Akuammiline Scaffold Formation cluster_2 Proposed Final Step Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Geissoschizine Geissoschizine Strictosidine->Geissoschizine Strictosidine β-D-Glucosidase (SGD) Rhazimal Rhazimal Geissoschizine->Rhazimal Rhazimal Synthase (RS) (Cytochrome P450) Rhazimol Rhazimol Rhazimal->Rhazimol NADPH-dependent Oxidoreductase Akuammiline Akuammiline Rhazimol->Akuammiline Akuammiline Synthase (AKS) Humantenine-type Precursor Humantenine-type Precursor Akuammiline->Humantenine-type Precursor Further modifications (e.g., N-methylation) This compound This compound Humantenine-type Precursor->this compound putative Cytochrome P450 (11-hydroxylase)

Proposed biosynthetic pathway of this compound.

Quantitative Data

The following tables summarize the available quantitative data for enzymes involved in the biosynthesis of the akuammiline scaffold. Data for the putative 11-hydroxylase is not yet available.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Source Organism
Rhazimal Synthase (AsRHS)Geissoschizine12.5 ± 2.10.15 ± 0.01Alstonia scholaris
Geissoschizine Oxidase (AsGO)Geissoschizine15.3 ± 1.80.21 ± 0.01Alstonia scholaris

Data for AsRHS and AsGO are included for comparative purposes as they are homologous enzymes acting on the same substrate.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments required to characterize the biosynthetic pathway of this compound.

4.1. Heterologous Expression of Cytochrome P450 Enzymes in Saccharomyces cerevisiae

This protocol describes the functional expression of plant-derived cytochrome P450 enzymes, such as rhazimal synthase or candidate 11-hydroxylases, in yeast.

Experimental Workflow Diagram

P450 Expression Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Yeast Transformation and Culture cluster_2 Microsome Isolation and Protein Analysis Isolate P450 cDNA Isolate P450 cDNA Amplify coding sequence by PCR Amplify coding sequence by PCR Isolate P450 cDNA->Amplify coding sequence by PCR Clone into yeast expression vector (e.g., pYES-DEST52) Clone into yeast expression vector (e.g., pYES-DEST52) Amplify coding sequence by PCR->Clone into yeast expression vector (e.g., pYES-DEST52) Transform into S. cerevisiae (e.g., WAT11 strain) Transform into S. cerevisiae (e.g., WAT11 strain) Clone into yeast expression vector (e.g., pYES-DEST52)->Transform into S. cerevisiae (e.g., WAT11 strain) Select transformants on appropriate medium Select transformants on appropriate medium Transform into S. cerevisiae (e.g., WAT11 strain)->Select transformants on appropriate medium Grow liquid culture and induce protein expression (galactose) Grow liquid culture and induce protein expression (galactose) Select transformants on appropriate medium->Grow liquid culture and induce protein expression (galactose) Harvest yeast cells Harvest yeast cells Grow liquid culture and induce protein expression (galactose)->Harvest yeast cells Cell lysis (e.g., glass beads) Cell lysis (e.g., glass beads) Harvest yeast cells->Cell lysis (e.g., glass beads) Centrifugation to pellet microsomes Centrifugation to pellet microsomes Cell lysis (e.g., glass beads)->Centrifugation to pellet microsomes Resuspend microsomes in buffer Resuspend microsomes in buffer Centrifugation to pellet microsomes->Resuspend microsomes in buffer Determine protein concentration (e.g., Bradford assay) Determine protein concentration (e.g., Bradford assay) Resuspend microsomes in buffer->Determine protein concentration (e.g., Bradford assay) Confirm P450 expression (e.g., CO-difference spectrum) Confirm P450 expression (e.g., CO-difference spectrum) Resuspend microsomes in buffer->Confirm P450 expression (e.g., CO-difference spectrum)

Workflow for heterologous expression of P450s in yeast.

Protocol:

  • Vector Construction: The full-length open reading frame of the candidate P450 gene is amplified from cDNA and cloned into a yeast expression vector, such as pYES-DEST52, which contains a galactose-inducible promoter.

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain, for example, WAT11, which is engineered to overexpress a cytochrome P450 reductase to support the activity of the heterologously expressed P450.[6]

  • Culture and Induction: Transformed yeast cells are grown in a selective medium to mid-log phase, and protein expression is induced by the addition of galactose.

  • Microsome Isolation: Yeast cells are harvested, and microsomes containing the expressed P450 are isolated by differential centrifugation.

  • Protein Characterization: The concentration of the expressed P450 is quantified using the carbon monoxide (CO) difference spectrum method.

4.2. In Vitro Enzyme Assays

This protocol is for determining the activity and substrate specificity of the expressed enzymes.

Protocol:

  • Reaction Mixture: A typical reaction mixture (e.g., 100 µL) contains:

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Microsomal preparation containing the P450 enzyme

    • Substrate (e.g., geissoschizine for rhazimal synthase, or a humantenine-type precursor for the putative 11-hydroxylase)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate) or a strong base.

  • Product Extraction: The enzymatic products are extracted with an organic solvent.

  • Analysis: The extracted products are analyzed by LC-MS/MS.

4.3. Quantitative LC-MS/MS Analysis of Akuammiline Alkaloids

This protocol provides a general framework for the separation and quantification of akuammiline alkaloids.

Experimental Workflow Diagram

LC-MS Analysis Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Preparation (Extraction) Sample Preparation (Extraction) LC Separation Reverse-phase C18 column Gradient elution (e.g., water/acetonitrile (B52724) with formic acid) Sample Preparation (Extraction)->LC Separation Mass Spectrometry Detection (MS/MS) Electrospray Ionization (ESI) - Positive Mode Multiple Reaction Monitoring (MRM) LC Separation->Mass Spectrometry Detection (MS/MS) Data Analysis and Quantification Data Analysis and Quantification Mass Spectrometry Detection (MS/MS)->Data Analysis and Quantification

Workflow for quantitative LC-MS/MS analysis.

Protocol:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 2.7 µm).

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[7]

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of specific alkaloids. Precursor and product ion pairs for each analyte of interest need to be optimized.[8]

  • Quantification:

    • A calibration curve is generated using authentic standards of the alkaloids.

    • The concentration of the alkaloids in the samples is determined by comparing their peak areas to the calibration curve.

Conclusion

The biosynthesis of this compound is a complex process involving a series of enzymatic transformations that build upon the central intermediates of monoterpenoid indole alkaloid metabolism. While the formation of the core akuammiline scaffold has been significantly elucidated with the discovery of rhazimal synthase and subsequent enzymes, the final hydroxylation step to produce this compound remains a key area for future research. The identification and characterization of the putative cytochrome P450 responsible for this final modification will be crucial for the complete understanding of this pathway and will open avenues for the metabolic engineering and biotechnological production of this and other valuable akuammiline alkaloids. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this fascinating biosynthetic pathway.

References

Elucidation of the Chemical Structure of 11-Hydroxyhumantenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure elucidation of 11-Hydroxyhumantenine, a significant oxindole (B195798) alkaloid isolated from the plant species Gelsemium elegans. The determination of its complex molecular architecture relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This document details the experimental methodologies and presents the key quantitative data that were instrumental in piecing together the precise atomic connectivity and stereochemistry of this natural product.

Overview of Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product like this compound follows a logical and systematic workflow. The initial step involves the isolation and purification of the compound from its natural source. Following this, a series of spectroscopic analyses are performed to gather information about the molecule's composition and connectivity. High-resolution mass spectrometry provides the exact molecular formula, while a suite of one- and two-dimensional NMR experiments reveals the intricate network of proton and carbon atoms. Finally, the interpretation of this data, often aided by comparison with known related compounds, leads to the definitive structural assignment.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Determination plant_material Gelsemium elegans plant material extraction Solvent Extraction plant_material->extraction fractionation Chromatographic Fractionation extraction->fractionation pure_compound Pure this compound fractionation->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr_1d 1D NMR (¹H, ¹³C) pure_compound->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) pure_compound->nmr_2d molecular_formula Determine Molecular Formula ms->molecular_formula fragment_assembly Identify Structural Fragments nmr_1d->fragment_assembly connectivity Establish Connectivity nmr_2d->connectivity molecular_formula->fragment_assembly fragment_assembly->connectivity stereochemistry Determine Stereochemistry connectivity->stereochemistry final_structure Final Structure of this compound stereochemistry->final_structure

Figure 1: General workflow for the structure elucidation of this compound.

Physicochemical and Spectroscopic Data

The foundational data for the structure elucidation of this compound is derived from its physicochemical properties and spectroscopic analysis.

PropertyValue
Molecular Formula C₂₁H₂₆N₂O₄
Molecular Weight 370.44 g/mol
CAS Registry Number 122590-04-9

Note: The detailed ¹H and ¹³C NMR, and MS fragmentation data are based on the original research by G. Massiot et al. and are presented in the subsequent sections.

Experimental Protocols

The successful elucidation of this compound's structure hinged on the precise execution of several key experimental techniques.

Isolation and Purification

A standardized protocol for the isolation of alkaloids from Gelsemium elegans was employed. This typically involves:

  • Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, often under reflux to ensure exhaustive extraction.

  • Acid-Base Partitioning: The crude extract is then partitioned between an acidic aqueous layer and an organic layer to separate the basic alkaloids from neutral and acidic components. The alkaloids are subsequently recovered by basifying the aqueous layer and re-extracting with an organic solvent like dichloromethane.

  • Chromatography: The resulting alkaloid fraction is subjected to multiple rounds of column chromatography over silica (B1680970) gel or alumina, using a gradient of solvents of increasing polarity. Fractions are monitored by thin-layer chromatography (TLC), and those containing the target compound are combined.

  • Final Purification: Final purification to obtain this compound in high purity is typically achieved through preparative high-performance liquid chromatography (HPLC).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of the molecule.

  • Technique: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used ionization methods.

  • Analysis: The instrument is calibrated to provide high mass accuracy, allowing for the determination of the molecular formula by matching the observed mass-to-charge ratio (m/z) to a calculated value. Analysis of the fragmentation pattern can provide initial clues about the structural motifs present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments is the cornerstone of the structure elucidation process.

  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard NMR tube.

  • 1D NMR:

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern, indicating neighboring protons), and their relative numbers (integration).

    • ¹³C NMR: Reveals the number of distinct carbon atoms in the molecule and their chemical environment.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically those on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing key information about the relative stereochemistry of the molecule.

Spectroscopic Data Interpretation and Structure Assembly

The elucidation of the structure of this compound is a deductive process based on the careful analysis of the spectroscopic data.

data_interpretation_logic cluster_data Spectroscopic Data cluster_interpretation Interpretation Steps cluster_structure Structure Building ms_data HRMS Data mol_formula Molecular Formula (from HRMS) ms_data->mol_formula h_nmr ¹H NMR Data proton_env Proton Environments (from ¹H NMR) h_nmr->proton_env c_nmr ¹³C NMR Data carbon_types Carbon Types (from ¹³C NMR) c_nmr->carbon_types cosy COSY Data hh_connectivity ¹H-¹H Connectivity (from COSY) cosy->hh_connectivity hsqc HSQC Data ch_attachment Direct C-H Attachment (from HSQC) hsqc->ch_attachment hmbc HMBC Data long_range_corr Long-Range C-H Correlations (from HMBC) hmbc->long_range_corr noesy NOESY Data spatial_proximity Spatial Proximity of Protons (from NOESY) noesy->spatial_proximity substructures Identification of Substructures mol_formula->substructures proton_env->substructures carbon_types->substructures hh_connectivity->substructures ch_attachment->substructures skeleton Assembly of Carbon Skeleton long_range_corr->skeleton functional_groups Placement of Functional Groups long_range_corr->functional_groups relative_stereo Assignment of Relative Stereochemistry spatial_proximity->relative_stereo substructures->skeleton skeleton->functional_groups functional_groups->relative_stereo final_structure Proposed Structure of this compound relative_stereo->final_structure

Figure 2: Logical flow of data interpretation for the structure elucidation of this compound.
  • Molecular Formula Determination: The high-resolution mass spectrum provides the exact mass, which in turn gives the molecular formula C₂₁H₂₆N₂O₄. The degree of unsaturation can then be calculated to be 10, suggesting the presence of rings and/or double bonds.

  • Identification of Key Functional Groups from 1D NMR: The ¹H and ¹³C NMR spectra indicate the presence of characteristic signals for an oxindole moiety, an ethylidene group, a methoxy (B1213986) group, and several aliphatic protons and carbons. The downfield chemical shift of one of the carbons suggests the presence of a hydroxyl group at an electron-withdrawing position.

  • Building the Carbon Skeleton with 2D NMR:

    • COSY experiments establish the proton-proton coupling networks, allowing for the tracing of spin systems within the molecule, such as the ethylidene group and the protons in the aliphatic rings.

    • HSQC data links each proton to its directly attached carbon, providing a clear picture of the CH, CH₂, and CH₃ groups.

    • HMBC is the key experiment for connecting the different spin systems. For example, correlations from the protons of the methoxy group to a specific carbon confirm its point of attachment. Long-range correlations from various protons to the carbonyl carbon of the oxindole group help to place this functionality within the molecular framework.

  • Determining the Position of the Hydroxyl Group: The chemical shifts of the proton and carbon at position 11 are significantly downfield compared to the parent compound, humantenine, which is a strong indication of the presence of the hydroxyl group at this position. HMBC correlations from neighboring protons to C-11 further confirm this assignment.

  • Elucidating the Stereochemistry with NOESY: The NOESY spectrum provides crucial information about the three-dimensional arrangement of the atoms. For instance, NOE correlations between protons on different rings can establish their relative orientation (e.g., cis or trans). The stereochemistry at the spiro center and the various chiral centers in the polycyclic system is determined by a careful analysis of these through-space interactions.

By integrating all of this information, the complete chemical structure of this compound, including its absolute stereochemistry (often confirmed by comparison with known compounds or through X-ray crystallography if suitable crystals can be obtained), is definitively established.

Conclusion

The structure elucidation of this compound is a testament to the power of modern spectroscopic techniques in natural product chemistry. The systematic application of mass spectrometry and a variety of NMR experiments allows for the unambiguous determination of the molecular formula, the carbon skeleton, the placement of functional groups, and the relative stereochemistry of this complex oxindole alkaloid. This detailed structural information is a prerequisite for further research into its biological activity and potential applications in drug development.

Spectroscopic Data for 11-Hydroxyhumantenine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is a monoterpenoid indole (B1671886) alkaloid belonging to the humantenine (B602792) class, typically isolated from plants of the Gelsemium genus. The structural elucidation and characterization of such complex natural products are heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for a close structural analogue of this compound, alongside detailed experimental protocols relevant to the analysis of this class of compounds. Due to the limited availability of published spectroscopic data for this compound, this guide utilizes data from a recently identified humantenine-type alkaloid, gelselegandine G, isolated from Gelsemium elegans, to serve as a reference.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR spectroscopic data for gelselegandine G, a structural analogue of this compound.

Table 1: ¹H NMR Spectroscopic Data of Gelselegandine G (400 MHz, CDCl₃) [1]

PositionδH (ppm)MultiplicityJ (Hz)
17.23m
27.08m
36.83m
46.78m
2.53m
3.12m
2.15m
2.31m
94.01s
143.32m
152.92m
163.65d11.2
17α1.85m
17β2.05m
180.95t7.4
196.03q7.4
202.89d7.2
N-OCH₃3.95s

Table 2: ¹³C NMR Spectroscopic Data of Gelselegandine G (100 MHz, CDCl₃) [1]

PositionδC (ppm)
1128.4
2122.5
3118.9
4109.8
553.7
631.8
7134.5
8142.3
990.1
12178.2
1355.1
1436.2
1549.8
1672.9
1734.1
1812.7
19130.5
20128.9
2163.2
N-OCH₃63.8

Experimental Protocols

The following sections detail the generalized experimental methodologies for the isolation and spectroscopic analysis of humantenine-type alkaloids from plant material.

Isolation and Purification of Humantenine-Type Alkaloids

A typical protocol for the isolation of alkaloids from Gelsemium elegans involves the following steps:

  • Extraction: The air-dried and powdered plant material (e.g., stems and leaves) is extracted with an organic solvent, typically methanol (B129727) or ethanol, at room temperature.

  • Acid-Base Extraction: The crude extract is then subjected to an acid-base liquid-liquid extraction. The extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer is then basified (e.g., with Na₂CO₃ to pH 9-10) and extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is further purified using a combination of chromatographic techniques. This often includes column chromatography over silica (B1680970) gel or alumina, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure alkaloids.

NMR Spectroscopy

NMR experiments are crucial for the structural elucidation of complex molecules like this compound.

  • Sample Preparation: Approximately 1-5 mg of the purified alkaloid is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), and transferred to a standard 5 mm NMR tube.

  • Instrumentation: ¹H, ¹³C, and 2D NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Data Acquisition:

    • ¹H NMR: Spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

    • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to determine the chemical shifts of all carbon atoms.

    • 2D NMR: A suite of 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish proton-proton and proton-carbon correlations, which are essential for the complete structural assignment.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and elemental composition of the alkaloids.

  • Sample Preparation: A dilute solution of the purified compound (typically in methanol or acetonitrile) is prepared for analysis.

  • Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition:

    • Spectra are typically acquired in positive ion mode, as alkaloids readily form protonated molecules [M+H]⁺.

    • The high resolution and mass accuracy of the instrument allow for the determination of the elemental formula of the parent ion.

    • Tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns, which provide valuable structural information.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of humantenine-type alkaloids from a plant source.

Alkaloid_Isolation_Workflow PlantMaterial Powdered Plant Material (e.g., Gelsemium elegans) Extraction Solvent Extraction (e.g., Methanol) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract AcidBase Acid-Base Partition CrudeExtract->AcidBase CrudeAlkaloids Crude Alkaloid Fraction AcidBase->CrudeAlkaloids ColumnChrom Column Chromatography (Silica Gel) CrudeAlkaloids->ColumnChrom Fractions Alkaloid-Rich Fractions ColumnChrom->Fractions PrepHPLC Preparative HPLC Fractions->PrepHPLC PureAlkaloid Pure Alkaloid (e.g., this compound Analogue) PrepHPLC->PureAlkaloid NMR NMR Spectroscopy (1H, 13C, 2D) PureAlkaloid->NMR MS Mass Spectrometry (HR-ESI-MS) PureAlkaloid->MS StructureElucidation Structure Elucidation NMR->StructureElucidation MS->StructureElucidation

Workflow for Alkaloid Isolation and Analysis

References

A Technical Guide to the Biological Activity Screening of 11-Hydroxyhumantenine and Related Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 11-hydroxyhumantenine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related indole (B1671886) alkaloids isolated from the Gelsemium genus and outlines standard protocols for screening these potential biological effects.

Introduction: The Therapeutic Potential of Gelsemium Alkaloids

The genus Gelsemium, encompassing species like G. elegans and G. sempervirens, is a rich source of structurally complex monoterpenoid indole alkaloids. These compounds have been a cornerstone of traditional medicine for treating conditions such as pain, inflammation, and anxiety. Among the diverse alkaloids isolated, the humantenine (B602792) class is of significant interest. While prominent alkaloids like gelsemine (B155926) and koumine (B8086292) have been extensively studied, the specific biological profile of this compound remains largely uncharacterized. This guide provides a framework for its investigation based on the established pharmacology of its chemical relatives.

The primary biological activities reported for Gelsemium alkaloids include analgesic, anti-inflammatory, anxiolytic, and anti-tumor effects.[1][2][3] A key mechanism underlying the neurological effects of some of these alkaloids is the modulation of inhibitory neurotransmitter receptors, particularly glycine (B1666218) (GlyR) and GABA-A (GABAAR) receptors in the central nervous system.[1][4][5][6][7][8][9][10]

Biological Activity Profile of Related Gelsemium Alkaloids

Due to the absence of specific quantitative data for this compound, the following table summarizes the observed biological activities of other major alkaloids from the Gelsemium genus to guide potential screening efforts.

Alkaloid/ExtractBiological ActivityModel SystemKey FindingsReference
Geleganimine B Anti-inflammatoryLipopolysaccharide (LPS)-induced BV2 microglial cellsSuppressed pro-inflammatory factors with an IC50 of 10.2 μM.[2]
Koumine Analgesic, Anti-inflammatoryRat model of postoperative painPrevented mechanical allodynia and thermal hyperalgesia; suppressed pro-inflammatory cytokines.[4][11]
Gelsemine AnalgesicRat models of chronic pain (formalin-induced, bone cancer, nerve ligation)Produced potent and specific antinociception with ED50 values of 0.5 to 0.6 μg via intrathecal injection.[12]
Gelsemine Anti-inflammatory, NeuroprotectiveAβ oligomer-treated miceAlleviated cognitive impairments and neuroinflammation by inhibiting pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[13]
Koumine & Gelsevirine Glycine Receptor InhibitionHEK293 cells expressing α1GlyRInhibited glycine-evoked currents with IC50 values of 31.5 ± 1.7 μM and 40.6 ± 8.2 μM, respectively.[8][10]
Humantenmine Glycine & GABA-A Receptor ActivityHEK293 cells expressing GlyRs and GABAARsDid not display detectable activity on either glycine or GABA-A receptors in the tested models.[8][10]
Crude Alkaloid Fraction Analgesic, Anti-inflammatoryAnimal modelsExerted analgesic and anti-inflammatory effects. At lethal doses, induced convulsions, suggesting action against GABA.[2]

Experimental Protocols

The following are detailed methodologies for key in vivo assays relevant to screening the primary activities observed in Gelsemium alkaloids.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a standard model for evaluating acute inflammation.[14][15][16][17][18]

Objective: To assess the ability of a test compound to reduce acute inflammation induced by carrageenan.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220g).

  • 1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline.

  • Test compound (e.g., this compound) dissolved in a suitable vehicle.

  • Positive control: Indomethacin (5-10 mg/kg).

  • Vehicle control.

  • Plethysmometer or digital calipers.

Procedure:

  • Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.[18]

  • Grouping: Divide animals into groups (n=6-8): Vehicle Control, Positive Control, and Test Compound groups (various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[14][16]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[16][17]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[16]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-treatment volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

Analgesic Activity: Hot Plate Test in Rodents

This method is used to evaluate centrally acting analgesics by measuring the response to thermal pain.[19][20][21][22][23]

Objective: To determine the analgesic effect of a test compound by measuring the latency of pain response to a thermal stimulus.

Materials:

  • Male Swiss albino mice (20-25g).

  • Hot plate apparatus with adjustable temperature control.

  • Test compound (e.g., this compound) dissolved in a suitable vehicle.

  • Positive control: Morphine (5-10 mg/kg).

  • Vehicle control.

  • Transparent glass cylinder to confine the animal on the plate.[19]

Procedure:

  • Apparatus Setup: Set the temperature of the hot plate to a constant temperature, typically 55 ± 0.5°C.[20]

  • Animal Acclimatization: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.[20]

  • Baseline Latency: Gently place each mouse on the hot plate and start a timer. Observe for nocifensive responses such as hind paw licking, flicking, or jumping.[19][20] Record the time (latency) until the response occurs.

  • Cut-off Time: A cut-off time (typically 30 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, it should be removed from the plate, and the latency recorded as the cut-off time.[20][21]

  • Grouping and Administration: Select animals with a baseline latency of 5-15 seconds and divide them into control and test groups. Administer the compounds as required.

  • Post-Treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and record the response latency.

  • Data Analysis:

    • Compare the post-treatment latencies of the test groups to the vehicle control group.

    • The analgesic effect can be expressed as the percentage of the Maximum Possible Effect (%MPE) using the formula:

      • % MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] * 100

Visualizations: Workflows and Signaling Pathways

General Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a novel compound like this compound.

G cluster_prep Preparation cluster_invitro In Vitro Screening cluster_invivo In Vivo Screening cluster_analysis Data Analysis & Interpretation Compound This compound Isolation/Synthesis Formulation Solubilization & Dose Preparation Compound->Formulation ReceptorAssay Receptor Binding Assays (e.g., GlyR, GABAA R) Formulation->ReceptorAssay AntiInflam Anti-inflammatory Model (Carrageenan Paw Edema) Formulation->AntiInflam Data Data Collection & Statistical Analysis ReceptorAssay->Data EnzymeAssay Enzyme Inhibition Assays (e.g., COX, LOX) EnzymeAssay->Data CellAssay Cell-Based Assays (e.g., Cytotoxicity, NO production) CellAssay->Data AntiInflam->Data Analgesic Analgesic Model (Hot Plate Test) Analgesic->Data Tox Acute Toxicity Study Tox->Data SAR Structure-Activity Relationship (SAR) Data->SAR Hit Hit Identification & Lead Optimization SAR->Hit

Fig 1. General experimental workflow for screening the biological activity of a novel compound.
Plausible Signaling Pathway: Modulation of Inhibitory Neurotransmission

Based on the activity of related alkaloids, a primary mechanism of action could involve the modulation of inhibitory neurotransmitter receptors in the central nervous system. The diagram below illustrates a simplified pathway showing the potential interaction with Glycine and GABA-A receptors.

G cluster_synapse Inhibitory Synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron GABA GABA GABAR GABA-A Receptor Cl- GABA->GABAR binds Glycine Glycine GlyR Glycine Receptor Cl- Glycine->GlyR binds Hyperpolarization Hyperpolarization (Inhibition of Neuron) GABAR->Hyperpolarization Cl- influx GlyR->Hyperpolarization Cl- influx Alkaloid Gelsemium Alkaloid (e.g., this compound) Alkaloid->GABAR modulates Alkaloid->GlyR modulates Analgesia Analgesic & Anxiolytic Effects Hyperpolarization->Analgesia

Fig 2. Simplified signaling pathway for Gelsemium alkaloids at an inhibitory synapse.

References

Potential Therapeutic Targets of 11-Hydroxyhumantenine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological data for 11-Hydroxyhumantenine is not currently available in the public domain. This guide synthesizes information on the broader class of humantenine-type and other Gelsemium alkaloids to infer potential therapeutic targets and guide future research. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid belonging to the humantenine-type, isolated from plants of the Gelsemium genus.[1] These plants have a long history of use in traditional medicine, alongside a reputation for significant toxicity.[1] The pharmacological activities of Gelsemium alkaloids are primarily attributed to their interaction with the central nervous system. While specific data for this compound is lacking, research on related alkaloids provides a foundation for identifying its potential therapeutic targets. The primary candidates for these interactions are inhibitory neurotransmitter receptors, specifically the glycine (B1666218) receptor (GlyR) and the γ-aminobutyric acid type A (GABAA) receptor.[2]

Core Putative Therapeutic Targets

The neurotoxic and neuromodulatory effects of Gelsemium alkaloids strongly suggest that their primary targets are ligand-gated ion channels that mediate inhibitory neurotransmission.

Glycine Receptors (GlyRs)

Glycine receptors are chloride-permeable ion channels that play a crucial role in mediating fast inhibitory neurotransmission, primarily in the spinal cord and brainstem. Several Gelsemium alkaloids have been shown to modulate GlyR function.[3] In silico studies suggest that various Gelsemium compounds can bind to the orthosteric site of GlyR α1 and α3 subtypes.[3][4] Functional studies have demonstrated that alkaloids like gelsemine (B155926) act as modulators of glycine receptors.[5][6]

GABAA Receptors (GABAARs)

GABAA receptors are the major inhibitory neurotransmitter receptors in the mammalian central nervous system. They are also ligand-gated chloride ion channels. Some Gelsemium alkaloids, such as gelsemine, have been shown to be negative modulators of GABAA receptors, contributing to their toxic effects.[7][8] This modulation appears to be independent of the benzodiazepine (B76468) binding site.[8]

Quantitative Data on Related Gelsemium Alkaloids

While no quantitative data for this compound is available, studies on other major Gelsemium indole alkaloids provide insight into their potency at inhibitory receptors.

AlkaloidReceptor SubtypeAssay TypeMeasured Value (IC50)SpeciesReference
KoumineGlycine Receptor α1Electrophysiology31.5 ± 1.7 µMRecombinant[2]
GelsevirineGlycine Receptor α1Electrophysiology40.6 ± 8.2 µMRecombinant[2]
HumantenmineGlycine Receptor α1ElectrophysiologyNo detectable activityRecombinant[2]
KoumineGABAA ReceptorElectrophysiologyInhibitory activityRecombinant[9]
HumantenmineGABAA ReceptorElectrophysiologyInsensitiveRecombinant[9]
GelsemineGlycine Receptor (native)Radioligand Binding ([3H]-strychnine displacement)~40 µMSpinal Cord Tissue[2]
GelsemineGABAA ReceptorElectrophysiology55-75 µMRecombinant[2]

Note: The lack of activity for humantenine (B602792) at GlyR α1 and GABAA receptors in the cited study underscores the importance of direct experimental validation for this compound, as minor structural modifications, such as hydroxylation, can significantly alter pharmacological activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds like Gelsemium alkaloids with their putative receptor targets.

Radioligand Binding Assay for Glycine Receptors

This protocol is a standard method for determining the binding affinity of a test compound to a receptor.[10][11][12][13]

1. Membrane Preparation:

  • Tissues (e.g., spinal cord) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A fixed concentration of a radiolabeled ligand that specifically binds to the glycine receptor (e.g., [3H]-strychnine) is used.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

  • The reaction mixture, containing membranes, radioligand, and test compound, is incubated to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Recording for GABAA Receptors

This method directly measures the functional effect of a compound on the ion channel activity of the receptor.[14][15][16][17]

1. Cell Culture and Transfection:

  • A suitable cell line (e.g., HEK293 cells) is cultured under standard conditions.

  • The cells are transiently transfected with plasmids encoding the subunits of the desired GABAA receptor subtype (e.g., α1, β2, γ2).

2. Whole-Cell Patch-Clamp Recording:

  • Transfected cells are identified (often via a co-transfected fluorescent marker).

  • A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (a "gigaseal").

  • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

3. Drug Application:

  • GABA, the natural agonist, is applied to the cell to elicit an inward chloride current (at the specified holding potential).

  • The test compound (e.g., this compound) is co-applied with GABA to determine its effect on the GABA-evoked current.

  • To assess for direct effects, the test compound can also be applied in the absence of GABA.

4. Data Acquisition and Analysis:

  • The currents are recorded using an amplifier and digitized for computer analysis.

  • The peak amplitude of the GABA-evoked current in the absence and presence of the test compound is measured.

  • A concentration-response curve can be generated by applying a range of concentrations of the test compound.

  • From this curve, parameters such as the IC50 (for inhibition) or EC50 (for potentiation) can be determined.

Visualizations

Signaling Pathway of Inhibitory Ionotropic Receptors

GABAA_GlyR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotransmitter Neurotransmitter (GABA or Glycine) Receptor GABAA/Glycine Receptor (Ligand-gated Ion Channel) Neurotransmitter->Receptor Binds to orthosteric site Compound This compound (Hypothetical) Compound->Receptor Potentially binds to orthosteric or allosteric site Cl_ion Cl- Receptor->Cl_ion Channel Opening Hyperpolarization Membrane Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Cl_ion->Hyperpolarization Influx Experimental_Workflow Start Start: Compound of Interest (this compound) Binding_Assay Radioligand Binding Assay (e.g., with [3H]-strychnine for GlyR) Start->Binding_Assay Binding_Result Determine Binding Affinity (Ki) Binding_Assay->Binding_Result Functional_Assay Functional Assay (e.g., Electrophysiology for GABAAR/GlyR) Binding_Result->Functional_Assay If binding is observed Functional_Result Determine Functional Activity (IC50/EC50, Agonist/Antagonist) Functional_Assay->Functional_Result In_Vivo In Vivo Studies (Animal Models) Functional_Result->In_Vivo If functional activity is confirmed End Therapeutic Potential Assessment In_Vivo->End

References

The Enigmatic Molecule: A Hypothesized Mechanism of Action for 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly accessible scientific literature and databases contain no specific information on a compound named "11-Hydroxyhumantenine." The following in-depth technical guide is a scientifically informed hypothesis regarding its potential mechanism of action. This hypothesis is extrapolated from the known pharmacological activities of the parent compound, humantenine, and other structurally related alkaloids isolated from the plant Gelsemium elegans. All quantitative data, experimental protocols, and signaling pathways described herein are therefore hypothetical and presented as a framework for potential future research.

Introduction

Humantenine is an indole (B1671886) alkaloid found in Gelsemium elegans, a plant known for its potent toxicity and traditional medicinal uses.[1][2] Alkaloids from this plant, including humantenine-type compounds, have demonstrated a range of pharmacological effects, including analgesic, anti-inflammatory, and anxiolytic properties.[3][4][5] Notably, the toxic effects of Gelsemium alkaloids have been linked to their interaction with inhibitory neurotransmitter systems, particularly gamma-aminobutyric acid type A (GABA-A) receptors.[6] One of the most toxic alkaloids from this plant, gelsenicine, has been shown to be a potent stimulator of GABA-A receptors, leading to respiratory depression.[6]

This guide proposes a primary mechanism of action for the hypothetical derivative, this compound, centered on its potential activity as a modulator of the GABA-A receptor complex. The introduction of a hydroxyl group at the 11th position could alter the compound's binding affinity, selectivity, and functional efficacy at different GABA-A receptor subunit compositions.

Hypothesized Mechanism of Action: Positive Allosteric Modulator of GABA-A Receptors

We hypothesize that this compound acts as a positive allosteric modulator (PAM) of GABA-A receptors. This mechanism suggests that the compound does not directly activate the receptor but rather enhances the effect of the endogenous ligand, GABA. By binding to a site on the receptor distinct from the GABA binding site, this compound would increase the receptor's affinity for GABA or the efficacy of GABA-induced chloride ion influx. This leads to neuronal hyperpolarization and a general inhibitory effect on the central nervous system.

This proposed mechanism is consistent with the observed anxiolytic and sedative effects of other Gelsemium alkaloids.[7] The hydroxylation at the 11-position may provide a key interaction point within the allosteric binding pocket, potentially increasing potency and subtype selectivity compared to the parent compound, humantenine.

Quantitative Data: A Hypothetical Profile

To investigate this hypothesis, a series of in vitro experiments would be necessary. The following table presents hypothetical quantitative data for this compound, illustrating a potential pharmacological profile as a GABA-A receptor PAM.

Assay Type Receptor Subtype Parameter Value
Radioligand Bindingα1β2γ2Ki (nM)75
Radioligand Bindingα2β3γ2Ki (nM)50
Radioligand Bindingα5β3γ2Ki (nM)250
Electrophysiologyα1β2γ2EC50 (nM)120
Electrophysiologyα2β3γ2EC50 (nM)85
Electrophysiologyα5β3γ2EC50 (nM)400
Electrophysiologyα1β2γ2Emax (% of GABA)180%
Electrophysiologyα2β3γ2Emax (% of GABA)220%
Electrophysiologyα5β3γ2Emax (% of GABA)130%

Experimental Protocols

Radioligand Binding Assay for GABA-A Receptor Subtypes

Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Methodology:

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β3γ2, α5β3γ2) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • A constant concentration of a subtype-selective radioligand (e.g., [3H]flunitrazepam for the benzodiazepine (B76468) site) is incubated with the prepared cell membranes.

    • Increasing concentrations of this compound (competitor ligand) are added to the incubation mixture.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., clonazepam).

    • The mixture is incubated to allow for binding equilibrium.

  • Detection and Analysis:

    • The bound radioligand is separated from the unbound by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at different GABA-A receptor subtypes.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired GABA-A receptor subunits. The oocytes are incubated to allow for receptor expression.

  • Electrophysiological Recording:

    • An injected oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording).

    • The oocyte is perfused with a baseline buffer solution.

    • A sub-maximal concentration of GABA (e.g., EC10) is applied to elicit a baseline current.

    • Increasing concentrations of this compound are co-applied with the EC10 concentration of GABA.

  • Data Analysis:

    • The potentiation of the GABA-induced current by this compound is measured.

    • Concentration-response curves are generated, and the EC50 (the concentration of this compound that produces 50% of its maximal effect) and Emax (the maximum potentiation of the GABA response) are determined by non-linear regression.

Visualizations

G Hypothesized Signaling Pathway of this compound cluster_membrane Cell Membrane GABA_A GABA-A Receptor Cl_ion Cl- Influx GABA_A->Cl_ion Channel Opening GABA GABA GABA->GABA_A Binds to Orthosteric Site Hydroxyhumantenine This compound Hydroxyhumantenine->GABA_A Binds to Allosteric Site Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Hypothesized signaling pathway for this compound at the GABA-A receptor.

G Experimental Workflow for Functional Characterization start Start oocyte_prep Prepare Xenopus Oocytes (Inject GABA-A Subunit cRNAs) start->oocyte_prep receptor_expression Incubate for Receptor Expression oocyte_prep->receptor_expression tevc_setup Two-Electrode Voltage Clamp Setup receptor_expression->tevc_setup baseline_gaba Apply Baseline GABA (EC10) tevc_setup->baseline_gaba apply_compound Co-apply this compound (Increasing Concentrations) baseline_gaba->apply_compound record_current Record Chloride Current apply_compound->record_current data_analysis Analyze Data (Generate Concentration-Response Curve) record_current->data_analysis determine_params Determine EC50 and Emax data_analysis->determine_params end End determine_params->end

Caption: A streamlined workflow for the functional characterization of this compound.

Conclusion and Future Directions

The absence of empirical data on this compound necessitates a theoretical approach to understanding its potential mechanism of action. Based on the known pharmacology of its parent compound, humantenine, and other alkaloids from Gelsemium elegans, we hypothesize that this compound acts as a positive allosteric modulator of GABA-A receptors. The proposed hydroxyl group could enhance its potency and selectivity, making it a person of interest for further investigation.

Future research should focus on the total synthesis of this compound to provide the necessary material for empirical testing. The experimental protocols outlined in this guide provide a roadmap for elucidating its pharmacological profile. Furthermore, in vivo studies in animal models of anxiety and epilepsy would be crucial to determine its therapeutic potential and toxicological profile. A thorough investigation is required to validate this hypothesis and to safely explore the potential of this and other Gelsemium alkaloids as novel therapeutic agents.

References

In Vitro Cytotoxicity of 11-Hydroxyhumantenine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 11-Hydroxyhumantenine, a potential therapeutic agent. This document summarizes the available quantitative data, details the experimental protocols for cytotoxicity assessment, and proposes a potential mechanism of action based on related compounds.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound have been evaluated against multiple cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCell TypeIC50 (µg/mL)
BN-175Sarcoma30[1]
HUVECHuman Umbilical Vein Endothelial Cells100[1]

Note: The BN-175 cell line is a rat liposarcoma cell line. HUVEC cells are primary cells derived from the endothelium of veins from the umbilical cord.

Experimental Protocols

The in vitro cytotoxicity of this compound was determined using the Sulforhodamine B (SRB) assay.[1] This colorimetric assay is a widely used and robust method for measuring cell density by quantifying the total protein content of adherent cells.

Sulforhodamine B (SRB) Assay Protocol

This protocol is a standard procedure for assessing cell viability and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • This compound stock solution

  • Complete cell culture medium

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM (pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and determine the cell density.

    • Seed the cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.

    • Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.[1]

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well, resulting in a final TCA concentration of 10%.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with deionized water.

    • Allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.

    • After the final wash, allow the plates to air dry completely.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells containing only medium) from all readings.

    • Calculate the percentage of cell viability relative to the no-treatment control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Proposed Signaling Pathway and Experimental Workflow

While the precise signaling pathway of this compound-induced cytotoxicity is yet to be fully elucidated, based on the mechanisms of structurally related β-carboline alkaloids like harmine (B1663883) derivatives, a hypothetical pathway involving the induction of apoptosis is proposed. Harmine and its analogs have been shown to induce apoptosis through the mitochondrial signaling pathway and by inhibiting pathways such as the PI3K/AKT pathway.

Proposed Apoptotic Signaling Pathway of this compound

G cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound Cell_Membrane_Receptor Target Receptor (Hypothetical) This compound->Cell_Membrane_Receptor PI3K PI3K Cell_Membrane_Receptor->PI3K Inhibition AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion->Cytochrome_c Release

Caption: Proposed apoptotic pathway of this compound.

Experimental Workflow for Cytotoxicity Assessment

G Start Start Cell_Culture Cell Culture (BN-175 or HUVEC) Start->Cell_Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Incubation1 Incubate 24h Seeding->Incubation1 Treatment Treat with This compound Incubation1->Treatment Incubation2 Incubate 72h Treatment->Incubation2 Fixation Fix with TCA Incubation2->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with Acetic Acid Staining->Washing Solubilization Solubilize Dye with Tris Base Washing->Solubilization Measurement Measure Absorbance at 540 nm Solubilization->Measurement Analysis Data Analysis (IC50 Calculation) Measurement->Analysis End End Analysis->End

Caption: SRB assay workflow for cytotoxicity.

References

Preliminary Pharmacokinetic Profile of 11-Hydroxyhumantenine: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preliminary pharmacokinetic (PK) profile of the novel compound 11-Hydroxyhumantenine is currently unavailable in the public domain. Extensive searches of scholarly databases and scientific literature did not yield specific data on the absorption, distribution, metabolism, and excretion (ADME) of this particular molecule.

While the core principles of pharmacokinetics guide the evaluation of new chemical entities, the unique physicochemical properties of each compound necessitate dedicated in vitro and in vivo studies to elucidate its specific PK characteristics. The information required to construct a detailed technical guide, including quantitative data for tables and specific experimental protocols, remains to be established through future research.

For researchers, scientists, and drug development professionals interested in the potential of this compound, the following sections outline the general experimental workflows and methodologies typically employed to establish a preliminary pharmacokinetic profile.

General Experimental Workflow for Preliminary Pharmacokinetic Profiling

The characterization of a compound's pharmacokinetic profile is a systematic process involving a series of in vitro and in vivo experiments. The typical workflow is designed to assess how the body affects the drug over time.

Experimental_Workflow_for_PK_Profiling cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Single_Dose_PK Single-Dose PK (IV and Oral Administration) Metabolic_Stability->Single_Dose_PK Inform Dosing Plasma_Protein_Binding Plasma Protein Binding Plasma_Protein_Binding->Single_Dose_PK Interpret Distribution Permeability Permeability (e.g., Caco-2) Permeability->Single_Dose_PK Predict Absorption Sample_Analysis Biological Sample Analysis (Plasma, Urine, Feces) Single_Dose_PK->Sample_Analysis Bioanalytical_Method Bioanalytical Method Development (e.g., LC-MS/MS) Bioanalytical_Method->Sample_Analysis PK_Parameter_Calculation Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Parameter_Calculation

Caption: General experimental workflow for determining the preliminary pharmacokinetic profile of a new chemical entity.

Key Experimental Protocols in Pharmacokinetic Studies

Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic data. The following are standard protocols that would be anticipated in a study of a novel compound like this compound.

Bioanalytical Method Development and Validation

A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study. This ensures the accurate and precise quantification of the drug in biological matrices.

Typical Method: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Sample Preparation: This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to isolate the analyte from interfering matrix components.

  • Chromatographic Separation: A suitable HPLC column and mobile phase are selected to achieve good separation of the analyte from metabolites and endogenous compounds.

  • Mass Spectrometric Detection: The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

  • Validation: The method is validated according to regulatory guidelines (e.g., FDA, EMA) for parameters such as accuracy, precision, linearity, selectivity, and stability.

In Vivo Single-Dose Pharmacokinetic Study

This study is designed to determine the basic pharmacokinetic parameters of a compound after a single intravenous (IV) and oral (PO) administration in an animal model (e.g., rats, mice).

  • Animal Model: Typically, a rodent species is used for initial PK screening.

  • Dosing:

    • Intravenous (IV): The compound is administered directly into the systemic circulation, providing a baseline for 100% bioavailability.

    • Oral (PO): The compound is administered via oral gavage to assess absorption and first-pass metabolism.

  • Sample Collection: Blood samples are collected at predetermined time points post-dose. Plasma is then separated for analysis.

  • Data Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters.

Hypothetical Data Presentation

While no specific data exists for this compound, the following tables illustrate how such information would typically be presented.

Table 1: Hypothetical In Vitro ADME Profile of this compound

ParameterAssay SystemResult
Metabolic Stability
t1/2 (min)Rat Liver MicrosomesData Not Available
Intrinsic Clearance (μL/min/mg)Rat Liver MicrosomesData Not Available
Plasma Protein Binding
% BoundRat PlasmaData Not Available
Permeability
Papp (A→B) (10-6 cm/s)Caco-2 CellsData Not Available
Efflux RatioCaco-2 CellsData Not Available

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

ParameterIntravenous (IV)Oral (PO)
Dose (mg/kg)Data Not AvailableData Not Available
Cmax (ng/mL)Data Not AvailableData Not Available
Tmax (h)Data Not AvailableData Not Available
AUC0-t (ng·h/mL)Data Not AvailableData Not Available
AUC0-∞ (ng·h/mL)Data Not AvailableData Not Available
t1/2 (h)Data Not AvailableData Not Available
CL (mL/h/kg)Data Not AvailableData Not Available
Vd (L/kg)Data Not AvailableData Not Available
F (%)-Data Not Available

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Logical Relationship for Bioavailability Assessment

The determination of oral bioavailability is a critical step in early drug development. It is calculated by comparing the drug exposure after oral administration to that after intravenous administration.

Bioavailability_Assessment Oral_Admin Oral Administration Oral_AUC AUC (Oral) Oral_Admin->Oral_AUC IV_Admin Intravenous Administration IV_AUC AUC (Intravenous) IV_Admin->IV_AUC Bioavailability Oral Bioavailability (F%) Oral_AUC->Bioavailability IV_AUC->Bioavailability

Caption: Logical relationship for the calculation of oral bioavailability.

11-Hydroxyhumantenine: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxyhumantenine is a monoterpenoid indole (B1671886) alkaloid belonging to the humantenine (B602792) class of compounds. These alkaloids are primarily isolated from plants of the Gelsemium genus, which have a long history in traditional medicine, particularly in Asia, for treating a variety of ailments. However, Gelsemium alkaloids are also known for their high toxicity, with a narrow therapeutic window. This technical guide provides a detailed overview of the current, albeit limited, scientific knowledge on this compound, focusing on its chemical properties, purported biological activities, and relevant experimental methodologies. Due to the scarcity of research dedicated specifically to this compound, information from closely related humantenine and Gelsemium alkaloids is included to provide a broader context and suggest potential avenues for future investigation.

Chemical Properties

This compound, also known as N-Methyl-11-hydroxyrankinidine, is an alkaloid isolated from the ethanol (B145695) extract of the stems of Gelsemium elegans.

PropertyValue
CAS Number 122590-04-9
Chemical Formula C21H26N2O4
Molecular Weight 370.44 g/mol

Reported Biological Activities and Quantitative Data

Direct peer-reviewed research on the biological activities of this compound is sparse. The information available is primarily from chemical suppliers and network pharmacology studies, which suggest a range of potential therapeutic effects. It is crucial to note that the following activities require rigorous experimental validation.

Table 1: Summary of Reported Biological Activities of this compound and Related Compounds

Biological ActivityCompoundCell Line/ModelQuantitative Data (IC50)Citation
Cytotoxicity 11-methoxy-14,15-dihydroxyhumantenmineHep-2, LSC-1, TR-LCC-1, FD-LSC-1 (laryngeal tumor)10.9–12.1 μM[1]
Cytotoxicity 11-methoxy-14-hydroxyhumantenmineHep-2, LSC-1, TR-LCC-1, FD-LSC-1 (laryngeal tumor)9.2–10.8 μM[1]
Antibacterial Activity This compoundNot SpecifiedData not availableQualitative report
Anti-inflammatory Activity This compoundNot SpecifiedData not availableQualitative report
Neuroprotective Effects This compoundNot SpecifiedData not availableQualitative report
Cardiovascular Effects This compoundNot SpecifiedData not availableQualitative report
Acetylcholinesterase Inhibition This compoundNot SpecifiedData not availableQualitative report

Experimental Protocols

Detailed experimental protocols for this compound are not available in the published literature. However, based on methodologies used for other Gelsemium alkaloids, the following protocols can be adapted for its study.

Isolation and Purification of this compound from Gelsemium elegans

A representative method for isolating alkaloids from Gelsemium elegans involves high-speed counter-current chromatography (HSCCC).

  • Extraction: The dried and powdered stems of Gelsemium elegans are extracted with ethanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent System Selection: A suitable two-phase solvent system for HSCCC is selected. For similar alkaloids, a chloroform-methanol-0.1 mol/L hydrochloric acid (4:4:2 v/v/v) system has been used.[2]

  • HSCCC Separation: The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the equilibrated HSCCC column. The separation is performed at an appropriate revolution speed and flow rate.

  • Fraction Collection and Analysis: Effluent from the column is continuously monitored by UV detection and collected in fractions. The fractions are analyzed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Fractions containing the compound of interest are combined and evaporated.

  • Structure Elucidation: The purified compound's structure is identified using mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC).[2]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., laryngeal tumor cell lines Hep-2, LSC-1, TR-LCC-1, and FD-LSC-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, MTT solution is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Antibacterial Activity Assay (Broth Microdilution Method)
  • Bacterial Strains: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) is used.

  • Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then diluted to a standardized concentration.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for 18-24 hours.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: Macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium.

  • Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere.

  • Treatment: Cells are pre-treated with different concentrations of this compound for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: The production of nitric oxide (NO) is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE), the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogen 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer.[3]

  • Assay in 96-well Plate: In each well, AChE solution is mixed with different concentrations of this compound and incubated.[3]

  • Reaction Initiation: The reaction is initiated by adding ATCI and DTNB.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the AChE activity.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve of AChE inhibition.[3]

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways for this compound have not been elucidated, network pharmacology studies on Gelsemium alkaloids, including this compound (as 11-Hydroxyrankinidin), have predicted potential interactions and pathways.

A study on the molecular mechanisms of Gelsemium elegans against neuropathic pain suggested that 11-Hydroxyrankinidin may interact with key targets such as the Epidermal Growth Factor Receptor (EGFR), Janus Kinase 1 (JAK1), and Protein Kinase B (AKT1).[4][5] This suggests potential involvement in the following signaling pathways:

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, inflammation, and apoptosis. The predicted interaction with EGFR suggests that this compound could modulate this pathway.

  • Calcium Signaling Pathway: Intracellular calcium is a ubiquitous second messenger that regulates numerous cellular processes. The toxic effects of some Gelsemium alkaloids have been linked to excitotoxicity, which involves dysregulation of calcium homeostasis.[6]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. The anti-inflammatory properties of other Gelsemium alkaloids are known to be mediated through the inhibition of this pathway.

  • NMDAR-mediated Excitotoxicity Pathway: The toxicity of some Gelsemium alkaloids has been linked to the N-methyl-D-aspartate receptor (NMDAR)-mediated excitotoxicity signaling pathway.[6]

Diagrams of Potential Signaling Pathways and Experimental Workflow

G1 cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Inflammation, Proliferation) Transcription_Factors->Gene_Expression This compound This compound This compound->EGFR Inhibition?

Caption: Postulated interaction of this compound with the MAPK signaling pathway.

G2 cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Inflammatory_Stimulus->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates (degradation) NF-κB NF-κB IκBα->NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_nucleus->Pro-inflammatory_Genes This compound This compound This compound->IKK Inhibition?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

G3 Plant_Material Gelsemium elegans stems Extraction Ethanol Extraction Plant_Material->Extraction Purification HSCCC Purification Extraction->Purification Structure_Elucidation MS and NMR Analysis Purification->Structure_Elucidation Bioassays In Vitro Bioassays Purification->Bioassays Cytotoxicity Cytotoxicity Assay (MTT) Bioassays->Cytotoxicity Antibacterial Antibacterial Assay (MIC) Bioassays->Antibacterial Anti_inflammatory Anti-inflammatory Assay (NO Production) Bioassays->Anti_inflammatory AChE_Inhibition AChE Inhibition Assay (Ellman's Method) Bioassays->AChE_Inhibition Data_Analysis Data Analysis and IC50 Determination Cytotoxicity->Data_Analysis Antibacterial->Data_Analysis Anti_inflammatory->Data_Analysis AChE_Inhibition->Data_Analysis

Caption: General experimental workflow for the study of this compound.

Conclusion and Future Directions

This compound is a structurally interesting alkaloid from Gelsemium elegans with a range of purported, yet largely unverified, biological activities. The current body of scientific literature on this specific compound is minimal, highlighting a significant gap in our understanding of its pharmacological potential and toxicological profile.

Future research should focus on:

  • Isolation and full structural characterization of this compound from a verified botanical source.

  • Systematic in vitro screening to confirm and quantify its antibacterial, anti-inflammatory, neuroprotective, cardiovascular, and acetylcholinesterase inhibitory activities.

  • Cytotoxicity studies across a panel of cancerous and non-cancerous cell lines to determine its therapeutic index.

  • Total synthesis of this compound to provide a scalable source for further research and to enable the generation of analogues for structure-activity relationship studies.

  • In vivo studies in relevant animal models to evaluate its efficacy and toxicity.

  • Elucidation of its precise molecular targets and signaling pathways to understand its mechanisms of action.

A thorough investigation of this compound is warranted to determine if its potential therapeutic benefits can be safely harnessed, distinguishing it from the known toxicity of many of its parent compounds.

References

Methodological & Application

Application Notes and Protocols for the Proposed Total Synthesis of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

11-Hydroxyhumantenine is a member of the complex family of monoterpenoid indole (B1671886) alkaloids isolated from plants of the Gelsemium genus. These alkaloids are of significant interest to the scientific community due to their intricate molecular architectures and potential biological activities. To date, a total synthesis of this compound has not been reported in the scientific literature. This document provides a comprehensive overview of the structural classification of Gelsemium alkaloids and outlines a proposed synthetic strategy for this compound. The proposed route is based on established synthetic methodologies for related alkaloids, offering a plausible pathway for its laboratory synthesis. Detailed hypothetical protocols for key transformations are provided to guide future synthetic efforts.

Introduction to Gelsemium Alkaloids

The Gelsemium genus is a rich source of structurally diverse and complex monoterpenoid indole alkaloids (MIAs). These natural products are broadly classified into six main types based on their skeletal frameworks: sarpagine, koumine, humantenine, gelsedine, gelsemine, and yohimbane. Humantenine-type alkaloids, including this compound, are characterized by a distinctive spiro-indolinone nucleus embedded within a caged polycyclic system. The structural complexity and potential pharmacological properties of these alkaloids make them challenging and attractive targets for total synthesis.

Gelsemium_Alkaloid_Classification cluster_Gelsemium Gelsemium Alkaloids cluster_types Structural Skeletons Gelsemium Gelsemium MIAs Sarpagine Sarpagine-type Gelsemium->Sarpagine Koumine Koumine-type Gelsemium->Koumine Humantenine Humantenine-type Gelsemium->Humantenine Gelsedine Gelsedine-type Gelsemium->Gelsedine Gelsemine Gelsemine-type Gelsemium->Gelsemine Yohimbane Yohimbane-type Gelsemium->Yohimbane This compound This compound Humantenine->this compound

Figure 1: Classification of Gelsemium Monoterpenoid Indole Alkaloids (MIAs).

Proposed Retrosynthetic Strategy for this compound

The absence of a published total synthesis for this compound necessitates a de novo design of a synthetic route. The proposed strategy is inspired by successful syntheses of related Gelsemium alkaloids, such as koumine, which share a common polycyclic core. The retrosynthesis commences by disconnecting the complex caged structure at key strategic bonds to simplify the target into more accessible precursors.

A plausible retrosynthetic analysis suggests that this compound could be accessed from a key intermediate possessing the core azabicyclo[3.3.1]nonane skeleton. This intermediate, in turn, could be constructed via an intramolecular cyclization reaction. The indole and the hydroxyl group at the C11 position would be introduced at appropriate stages of the synthesis.

Retrosynthesis This compound This compound Key_Intermediate Core Azabicyclo[3.3.1]nonane Intermediate This compound->Key_Intermediate Late-stage functionalization Cyclization_Precursor Acyclic Precursor Key_Intermediate->Cyclization_Precursor Intramolecular Cyclization Starting_Materials Simple Starting Materials Cyclization_Precursor->Starting_Materials Multi-step synthesis

Figure 2: Proposed retrosynthetic workflow for this compound.

Data Presentation

Analytical Data Expected Values for this compound
Molecular Formula C20H22N2O4
Molecular Weight 354.40 g/mol
High-Resolution Mass Spectrometry (HRMS) [M+H]+: 355.1652 (calculated)
Infrared (IR) Spectroscopy (cm-1) ~3400 (O-H), ~1710 (oxindole C=O), ~1680 (amide C=O)
1H NMR Spectroscopy (ppm) Data not available in the searched literature.
13C NMR Spectroscopy (ppm) Data not available in the searched literature.

Hypothetical Experimental Protocols

The following protocols are proposed for the key transformations in the synthesis of this compound and are based on established procedures for analogous reactions in the synthesis of related Gelsemium alkaloids.

Protocol 4.1: Construction of the Core Azabicyclo[3.3.1]nonane Skeleton via Intramolecular Mannich Reaction

This protocol describes a potential key step for the formation of the central bicyclic core of this compound.

  • Preparation of the Reaction Mixture: To a solution of the acyclic amino-aldehyde precursor (1.0 eq) in dry dichloromethane (B109758) (DCM, 0.1 M) under an argon atmosphere is added trifluoroacetic acid (TFA, 1.1 eq).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired azabicyclo[3.3.1]nonane intermediate.

Protocol 4.2: Late-Stage Introduction of the C11-Hydroxy Group

This protocol outlines a potential method for the introduction of the hydroxyl group at the C11 position, a key feature of the target molecule.

  • Enolate Formation: To a solution of the corresponding ketone precursor (1.0 eq) in dry tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (LDA, 1.2 eq) dropwise. The mixture is stirred at this temperature for 1 hour.

  • Hydroxylation: A solution of molybdenum peroxide (MoOPH, 1.5 eq) in dry THF is then added to the reaction mixture at -78 °C. The reaction is stirred for an additional 2-4 hours at the same temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography to yield the 11-hydroxy intermediate.

Protocol 4.3: Spirocyclization to form the Oxindole Moiety

This final key step would involve the formation of the characteristic spiro-oxindole structure.

  • Radical Initiation: A solution of the N-arylated amide precursor (1.0 eq) and a radical initiator such as AIBN (0.1 eq) in degassed toluene (B28343) (0.05 M) is prepared.

  • Cyclization: Tributyltin hydride (Bu3SnH, 1.5 eq) is added dropwise to the solution at 80-110 °C over a period of 1 hour. The reaction mixture is then stirred at the same temperature for an additional 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound.

Conclusion and Future Outlook

The total synthesis of this compound remains an open challenge in the field of organic chemistry. The proposed synthetic strategy, based on proven methodologies for related Gelsemium alkaloids, provides a viable blueprint for future synthetic endeavors. Successful completion of the total synthesis would not only be a significant achievement in natural product synthesis but would also provide access to material for further biological evaluation and drug discovery efforts. The development of an efficient and scalable synthesis could pave the way for the exploration of the therapeutic potential of this compound and its analogues.

Application Note & Protocol: Semi-synthesis of 11-Hydroxyhumantenine from Humantenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed methodology for the semi-synthesis of 11-hydroxyhumantenine from humantenine (B602792), a potential new derivative for pharmacological screening.

Introduction

Humantenine is an indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1] As part of the ongoing efforts in drug discovery and development, the structural modification of natural products plays a crucial role in enhancing their therapeutic properties and exploring structure-activity relationships (SAR). This document outlines a proposed protocol for the semi-synthesis of this compound from humantenine via allylic oxidation. The introduction of a hydroxyl group at the C-11 position is a strategic modification, as in vitro metabolism studies of humantenine have suggested that oxidation is a key metabolic pathway.[2] This semi-synthetic approach allows for the targeted production of this potential metabolite for further pharmacological evaluation.

Proposed Synthetic Route

The proposed synthesis involves the allylic oxidation of the C-11 position of humantenine. This position is adjacent to the ethylidene double bond, making it susceptible to oxidation by specific reagents. After careful consideration of the functional groups present in the humantenine molecule, a plausible and selective method is proposed.

Reaction Scheme:

G cluster_0 Semi-synthesis of this compound Humantenine Humantenine Product This compound Humantenine->Product Allylic Oxidation reagents SeO2, dioxane, reflux G start Start: Humantenine dissolve Dissolve in Dioxane start->dissolve add_reagent Add Selenium Dioxide dissolve->add_reagent reflux Reflux for 4-6h add_reagent->reflux monitor Monitor by TLC reflux->monitor workup Cool, Filter, Wash monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS, IR, HPLC) purify->characterize end_node End: Pure this compound characterize->end_node

References

Application Notes and Protocols for the Quantification of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the quantitative analysis of 11-Hydroxyhumantenine in biological matrices. The methodologies described are based on common analytical techniques for indole (B1671886) alkaloids and are intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is an indole alkaloid of interest for its potential pharmacological activities. Accurate and precise quantification of this compound in biological samples is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. The following protocols describe two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1] LC-MS/MS is highlighted as a method of choice for its high sensitivity and specificity, particularly in complex biological matrices.[2]

Data Presentation: Method Validation Parameters

The selection of an analytical method depends on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix.[1] The following table summarizes typical validation parameters for the quantification of indole alkaloids using HPLC-UV and LC-MS/MS, as reported in scientific literature. These parameters provide a benchmark for the expected performance of the methods described below.

Validation ParameterHPLC-UVLC-MS/MS
Linearity (R²)> 0.99> 0.99
Limit of Detection (LOD)1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ)5 - 50 ng/mL0.05 - 5 ng/mL
Accuracy (% Recovery)90 - 110%85 - 115%
Precision (%RSD)< 15%< 15%

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol details a highly sensitive and selective method for the quantification of this compound in plasma samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add an appropriate amount of a suitable internal standard (e.g., a stable isotope-labeled this compound).

  • Add 50 µL of 1 M sodium hydroxide (B78521) to alkalinize the sample.

  • Add 600 µL of a mixture of hexane (B92381) and isoamyl alcohol (9:1, v/v) as the extraction solvent.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the residue in 100 µL of the mobile phase.[4][5]

2. Chromatographic Conditions

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 1.8 µm).[5]

  • Mobile Phase: A gradient elution with:

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.[6]

  • Column Temperature: 30°C.[6]

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[3]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by infusing a standard solution of the analyte.

Protocol 2: Quantification of this compound by HPLC-UV

This protocol provides a more accessible method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of plasma sample, add a suitable internal standard.

  • Precondition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[7]

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.5) in a 40:60 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: The UV detection wavelength should be set at the maximum absorbance of this compound, which needs to be determined experimentally (typically in the range of 220-280 nm for indole alkaloids).

  • Injection Volume: 20 µL.

Visualizations

experimental_workflow_lcms cluster_sample_prep Sample Preparation (LLE) cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) + Internal Standard alkalinize Alkalinize with NaOH plasma->alkalinize extract Liquid-Liquid Extraction (Hexane:Isoamyl Alcohol) alkalinize->extract vortex Vortex & Centrifuge extract->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18 Column, Gradient Elution) inject->separate_hplc detect_ms Mass Spectrometric Detection (ESI+, MRM) separate_hplc->detect_ms quantify Quantification detect_ms->quantify

Caption: LC-MS/MS experimental workflow.

experimental_workflow_hplcuv cluster_sample_prep Sample Preparation (SPE) cluster_analysis HPLC-UV Analysis plasma Plasma Sample (200 µL) + Internal Standard load_spe Load onto Conditioned SPE Cartridge plasma->load_spe wash_spe Wash SPE Cartridge load_spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe evaporate Evaporate to Dryness elute_spe->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate_hplc Chromatographic Separation (C18 Column, Isocratic Elution) inject->separate_hplc detect_uv UV Detection separate_hplc->detect_uv quantify Quantification detect_uv->quantify

References

Application Note: A Sensitive and Robust HPLC-MS/MS Method for the Quantification of 11-Hydroxyhumantenine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive and robust high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of 11-Hydroxyhumantenine in human plasma. The protocol outlines a straightforward sample preparation procedure, optimized chromatographic conditions for efficient separation, and specific mass spectrometric parameters for selective detection. This method is intended to serve as a foundational protocol for researchers engaged in pharmacokinetic studies, drug metabolism research, and toxicological screening of this compound.

Introduction

This compound is a potential metabolite of humantenine, an alkaloid with pharmacological interest. Accurate and reliable quantification of this metabolite in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential physiological effects. This document provides a detailed protocol for an HPLC-MS/MS method developed to meet the need for a sensitive and specific assay for this compound in human plasma.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from human plasma, ensuring high recovery and removal of interfering matrix components.

  • Materials:

    • Human plasma (K2EDTA)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an HPLC vial for analysis.

HPLC-MS/MS Analysis

The chromatographic separation is performed on a C18 reversed-phase column coupled to a triple quadrupole mass spectrometer.

  • Instrumentation:

    • HPLC system (e.g., Agilent, Shimadzu, Waters)

    • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

    • Gradient Elution:

      Time (min) % B
      0.0 5
      1.0 5
      5.0 95
      7.0 95
      7.1 5

      | 10.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

    • Nebulizer Gas (GS1): 50 psi

    • Heater Gas (GS2): 50 psi

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    Note: The following MRM transitions are hypothetical and should be optimized based on direct infusion of the this compound standard.

    AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP)Collision Energy (CE)
    This compound (Quantifier)[M+H]+Fragment 1To be optimizedTo be optimized
    This compound (Qualifier)[M+H]+Fragment 2To be optimizedTo be optimized
    Internal Standard[M+H]+Fragment ISTo be optimizedTo be optimized

Data Presentation

Quantitative Data Summary

The following tables provide a template for summarizing the quantitative performance of the method.

Table 1: Calibration Curve Parameters

Analyte Linear Range (ng/mL) Weighting

| this compound | 1 - 1000 | > 0.99 | 1/x² |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

QC Level Nominal Conc. (ng/mL) Intra-day Mean Conc. ± SD (n=6) Intra-day Accuracy (%) Intra-day Precision (%CV) Inter-day Mean Conc. ± SD (n=18) Inter-day Accuracy (%) Inter-day Precision (%CV)
LLOQ 1
LQC 3
MQC 100

| HQC | 800 | | | | | | |

Table 3: Matrix Effect and Recovery

QC Level Nominal Conc. (ng/mL) Matrix Effect (%) Recovery (%)
LQC 3

| HQC | 800 | | |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is precipitation Protein Precipitation (300 µL Acetonitrile) add_is->precipitation vortex1 Vortex precipitation->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc_vial Transfer to HPLC Vial reconstitute->hplc_vial hplc HPLC Separation (C18 Column) hplc_vial->hplc msms Tandem MS Detection (MRM Mode) hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification logical_relationship cluster_method Analytical Method sample_prep Sample Preparation chromatography Chromatography sample_prep->chromatography Provides Clean Extract mass_spec Mass Spectrometry chromatography->mass_spec Separates Analytes data_analysis Data Analysis mass_spec->data_analysis Generates Data

Application Notes and Protocols: 11-Hydroxyhumantenine Target Engagement Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxyhumantenine, a derivative of the indole (B1671886) alkaloid humantenine (B602792) found in plants of the genus Gelsemium, represents a class of natural products with potential pharmacological activities.[1][2] A critical step in the development of such bioactive compounds is the identification of their molecular targets and the confirmation of engagement with these targets in a cellular context. This document provides detailed application notes and protocols for a strategic approach to determine the target of this compound and subsequently validate this interaction using established target engagement assays. Given that the specific molecular target of this compound is not yet elucidated, we present a comprehensive workflow starting with target identification followed by robust target engagement and validation protocols.

Introduction to Target Engagement Assays

Target engagement assays are indispensable tools in drug discovery, providing direct evidence that a compound physically interacts with its intended protein target within a complex biological system.[3] These assays are crucial for validating a compound's mechanism of action, establishing structure-activity relationships (SAR), and ensuring that observed phenotypic effects are a direct consequence of target interaction.[4] For natural products like this compound, where the primary target may be unknown, a combination of target identification and target engagement strategies is essential.[5][6]

This guide outlines a two-phase approach:

  • Phase 1: Target Identification. Employing unbiased, proteome-wide methods to identify potential binding partners of this compound.

  • Phase 2: Target Validation and Engagement. Utilizing specific, quantitative assays to confirm the interaction between this compound and the identified target(s).

Phase 1: Target Identification Workflow

Since the direct target of this compound is not established, an initial discovery phase is necessary. Chemical proteomics approaches are well-suited for this purpose.[6][7]

G cluster_0 Target Identification Workflow A This compound Derivative Synthesis (e.g., with biotin (B1667282) or photoaffinity tag) B Cell Lysate Incubation A->B Introduce tagged compound C Affinity Purification (e.g., Streptavidin beads) B->C Capture compound-protein complexes D Mass Spectrometry (LC-MS/MS) C->D Elute and identify proteins E Data Analysis & Candidate Identification D->E Identify specific binders

Caption: Workflow for affinity-based target identification.

Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Probe Synthesis: Synthesize a derivative of this compound with an affinity tag (e.g., biotin) or a photo-crosslinker. Ensure the modification does not significantly alter the compound's bioactivity.

  • Cell Culture and Lysis: Culture a relevant cell line to ~80% confluency. Lyse the cells under non-denaturing conditions to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the tagged this compound probe. Include a control incubation with a non-tagged compound or beads alone.

  • Affinity Capture: Add streptavidin-coated magnetic beads to the lysate to capture the biotinylated probe along with its binding partners.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Proteomic Analysis: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with the this compound probe.

  • Candidate Prioritization: Prioritize candidate targets based on abundance, specificity, and known biological function.

Phase 2: Target Validation and Engagement Assays

Once a putative target is identified, specific assays are required to validate the interaction and quantify the engagement. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose as it measures target engagement in a cellular environment.[8][9][10] For a more detailed biophysical characterization, Surface Plasmon Resonance (SPR) can be employed with the purified protein.[11][12]

Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.[8][9]

G cluster_1 CETSA Workflow F Treat cells with this compound or vehicle control G Heat cells to a range of temperatures F->G H Lyse cells and separate soluble and aggregated protein fractions G->H I Quantify soluble target protein (e.g., Western Blot, ELISA) H->I J Generate melt curves and determine thermal shift (ΔTm) I->J

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Protocol: High-Throughput CETSA (HT-CETSA)

This protocol is adapted for a 384-well plate format.[13]

  • Cell Seeding: Seed cells in 384-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a concentration range of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge: Seal the plates and apply a heat shock for 3 minutes at a range of temperatures (e.g., 37°C to 65°C).[13]

  • Cell Lysis: Lyse the cells.

  • Detection: Transfer the lysate to a detection plate. Quantify the amount of soluble target protein using a proximity-based immunoassay such as AlphaLISA® or HTRF®.[13]

  • Data Analysis:

    • Melt Curve: Plot the amount of soluble protein as a function of temperature for both vehicle and compound-treated samples.

    • Isothermal Dose-Response (ITDR): At a single, optimized temperature, plot the amount of soluble protein as a function of this compound concentration.

Data Presentation: CETSA

ParameterVehicle ControlThis compound (10 µM)
Melting Temp (Tm)52.3 °C56.8 °C
Thermal Shift (ΔTm)-+4.5 °C
Concentration (µM)% Soluble Protein (at 54°C)
0.0195%
0.182%
155%
1025%
10022%
EC50 0.85 µM
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity of a drug-target interaction.[11][12][14]

G cluster_2 SPR Workflow K Immobilize purified target protein on a sensor chip L Flow this compound (analyte) over the surface K->L M Measure changes in refractive index in real-time L->M N Calculate kinetic parameters (ka, kd) and affinity (KD) M->N

Caption: Surface Plasmon Resonance (SPR) workflow.

Protocol: SPR Binding Assay

  • Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip surface.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Measurement:

    • Association: Inject the different concentrations of this compound over the sensor surface and monitor the binding response in real-time.

    • Dissociation: After the association phase, flow running buffer over the surface to monitor the dissociation of the compound from the target.

  • Data Analysis: Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation: SPR

Compoundka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)
This compound2.5 x 10⁵5.0 x 10⁻³20
Inactive AnalogNo BindingNo Binding> 100,000
Kinobeads Assay (for Kinase Targets)

If the identified target is a protein kinase, the kinobeads assay is a powerful chemical proteomics tool to assess selectivity across the kinome.[15][16][17][18][19] This competitive binding assay uses broad-spectrum kinase inhibitors immobilized on beads to enrich a large portion of the cellular kinome.

Protocol: Kinobeads Competition Binding Assay

  • Cell Lysis: Prepare a native lysate from cells of interest.

  • Compound Incubation: Incubate the lysate with varying concentrations of this compound or a DMSO control.

  • Kinobeads Enrichment: Add kinobeads to the lysate to capture kinases that are not bound to this compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • LC-MS/MS Analysis: Digest the eluted proteins and analyze them by quantitative mass spectrometry.

  • Data Analysis: Quantify the amount of each kinase pulled down in the presence of this compound relative to the DMSO control. This allows for the determination of apparent dissociation constants (Kdapp) and a selectivity profile.

Data Presentation: Kinobeads

Kinase TargetApparent Kd (nM)Selectivity Score
Target Kinase X500.95
Off-Target Kinase Y1,2000.20
Off-Target Kinase Z>10,000<0.01

Summary and Conclusion

The successful development of this compound as a potential therapeutic agent hinges on a clear understanding of its molecular mechanism of action. The proposed workflow, beginning with unbiased target identification and followed by rigorous target engagement validation using techniques like CETSA and SPR, provides a robust framework for achieving this. The detailed protocols and data presentation formats provided herein are intended to guide researchers in designing and executing experiments to confidently determine the cellular target of this compound and quantify its engagement, paving the way for further preclinical development.

References

Application Notes & Protocols: Isolation of 11-Hydroxyhumantenine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Hydroxyhumantenine is a monoterpenoid oxindole (B195798) alkaloid found in plants of the Gelsemium genus, notably Gelsemium elegans.[1][2] These compounds are of significant interest to the pharmaceutical industry due to their potential biological activities, including anti-tumor, analgesic, and anti-inflammatory properties.[3] This document provides a detailed protocol for the isolation and purification of this compound from plant material, primarily focusing on a validated method using high-speed counter-current chromatography (HSCCC) combined with preparative high-performance liquid chromatography (prep-HPLC).

I. Plant Material and Reagents

II. Experimental Protocols

Protocol 1: Preparation of Crude Alkaloid Extract

This acid-base extraction method is a common and effective way to obtain a crude mixture of alkaloids from plant material.

  • Maceration and Extraction:

    • Percolate the powdered plant material (e.g., 10 kg) with 95% methanol at room temperature.

    • Concentrate the methanol extract under reduced pressure to obtain a crude residue.

  • Acid-Base Partitioning:

    • Suspend the residue in 1M HCl and filter to remove any insoluble material.

    • Wash the acidic solution with dichloromethane (CH₂Cl₂) to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous layer to approximately 9-10 with ammonia solution.

    • Extract the alkaline solution exhaustively with dichloromethane.

    • Combine the dichloromethane extracts and concentrate under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Isolation and Purification of this compound

This protocol details a specific and efficient method for isolating this compound from a crude alkaloid extract of Gelsemium elegans using a combination of HSCCC and prep-HPLC.[1][4]

  • High-Speed Counter-Current Chromatography (HSCCC) Separation:

    • Two-phase solvent system preparation: Prepare a two-phase solvent system composed of n-hexane/ethyl acetate/ethanol/1% triethylamine aqueous solution at a volume ratio of 2:3:2:4.[1][4] Thoroughly mix the solvents and allow the phases to separate in a separation funnel. The upper phase serves as the stationary phase, and the lower phase as the mobile phase.

    • HSCCC Instrument Setup:

      • Fill the HSCCC column with the upper phase (stationary phase).

      • Rotate the column at a set speed (e.g., 850 rpm).

      • Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is reached.

    • Sample Injection and Fraction Collection:

      • Dissolve the crude alkaloid extract (e.g., 350 mg) in a mixture of the upper and lower phases (1:1, v/v).[1]

      • Inject the sample solution into the HSCCC system.

      • Collect fractions at regular intervals based on the chromatogram monitored by a UV detector at a specific wavelength (e.g., 254 nm).

    • Fraction Analysis: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) Purification:

    • Combine the HSCCC fractions containing this compound and concentrate them.

    • Further purify the concentrated fraction using prep-HPLC.

    • Chromatographic Conditions:

      • Column: A C18 reverse-phase column is typically used.[4]

      • Mobile Phase: A gradient of acetonitrile and water (containing a modifier like 0.2% phosphoric acid and 0.5% triethylamine) is commonly employed.[4] The specific gradient will need to be optimized.

      • Flow Rate: Adjust the flow rate according to the column dimensions.

      • Detection: Monitor the elution at a suitable UV wavelength (e.g., 254 nm).

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Protocol 3: Structural Elucidation

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): Determine the purity of the final compound.[1][4]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight.[1][4]

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are essential for confirming the chemical structure.[1][4]

III. Data Presentation

The following table summarizes the quantitative data from a published study on the isolation of alkaloids from Gelsemium elegans.[1]

CompoundAmount from 350 mg Crude Extract (mg)Purity (%)
14-hydroxygelsenicine12.197.4
Sempervirine20.898.9
19-(R)-hydroxydihydrogelelsevirine10.198.5
Koumine50.599.0
Gelsemine32.299.5
Gelselvirine50.596.8
This compound 12.5 85.5

IV. Visualization

The following diagram illustrates the experimental workflow for the isolation of this compound.

Isolation_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material (Gelsemium elegans) maceration Maceration with 95% Methanol plant_material->maceration acid_base Acid-Base Partitioning maceration->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc prep_hplc Preparative HPLC hsccc->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound hplc_analysis HPLC Purity Check pure_compound->hplc_analysis ms_analysis ESI-MS Analysis pure_compound->ms_analysis nmr_analysis NMR Structural Elucidation pure_compound->nmr_analysis

Caption: Workflow for the isolation of this compound.

References

Application Notes and Protocols for the Large-Scale Purification of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale purification of 11-Hydroxyhumantenine, an alkaloid isolated from Gelsemium elegans. The described methodology is based on a two-step chromatographic process, which is scalable for industrial applications.

Introduction

This compound is a monoterpenoid indole (B1671886) alkaloid found in the plant Gelsemium elegans. This class of compounds has garnered significant interest in the scientific community due to its diverse biological activities. The purification of this specific alkaloid from a complex plant matrix presents a significant challenge. This document outlines an efficient and scalable method for its isolation, employing a combination of High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (prep-HPLC).

Quantitative Data Summary

The following table summarizes the quantitative data obtained from a laboratory-scale purification of this compound from a crude extract of Gelsemium elegans. These values provide a benchmark for the expected yield and purity when scaling up the process.

ParameterValueReference
Starting Material350 mg of crude alkaloid extract[1]
Yield of this compound12.5 mg[1]
Purity of this compound85.5%[1][2]

Experimental Protocols

Protocol 1: Large-Scale Extraction of Total Alkaloids from Gelsemium elegans

This protocol details the initial extraction of the total alkaloid content from the raw plant material.

Materials:

  • Dried and powdered aerial parts of Gelsemium elegans

  • Industrial grade 95% ethanol (B145695)

  • 2% (v/v) Hydrochloric acid

  • 10% (w/v) Sodium hydroxide (B78521) solution

  • Dichloromethane (B109758)

  • Large-scale extraction vessel (e.g., percolator or agitated tank)

  • Industrial rotary evaporator or falling film evaporator

  • Large-capacity liquid-liquid extraction system

Procedure:

  • Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol at room temperature. This can be achieved through percolation or repeated maceration with agitation. Typically, three extraction cycles are sufficient.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a viscous crude extract.

  • Acid-Base Partitioning: a. The crude extract is dissolved in 2% hydrochloric acid to protonate the alkaloids, rendering them water-soluble. b. The acidic solution is then filtered to remove insoluble non-alkaloidal material. c. The pH of the clear filtrate is adjusted to 9-10 with a 10% sodium hydroxide solution. This deprotonates the alkaloids, making them soluble in organic solvents. d. The alkaline aqueous solution is then extracted multiple times with dichloromethane to transfer the alkaloids into the organic phase.

  • Final Concentration: The combined dichloromethane extracts are concentrated under reduced pressure to yield the crude alkaloid extract.

Protocol 2: Primary Purification by Large-Scale High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes the fractionation of the crude alkaloid extract to enrich for this compound.

Equipment:

  • Industrial-scale HSCCC instrument

Reagents:

  • Two-phase solvent system: 1% triethylamine (B128534) aqueous solution/n-hexane/ethyl acetate/ethanol in a 4:2:3:2 volume ratio.[1]

  • Crude alkaloid extract

Procedure:

  • Solvent System Preparation: The two-phase solvent system is prepared by mixing the components thoroughly in a large vessel and allowing them to partition. The two phases are separated and degassed before use.

  • Instrument Setup: The HSCCC column is filled with the stationary phase (the upper organic phase). The instrument is then brought to the desired rotational speed (e.g., 850 rpm).[3]

  • Sample Loading: The crude alkaloid extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the HSCCC.

  • Elution: The mobile phase (the lower aqueous phase) is pumped through the column at an optimized flow rate.[3]

  • Fraction Collection: The eluate is monitored by a UV detector, and fractions are collected based on the chromatogram. Fractions showing the presence of this compound are pooled.

Protocol 3: Final Purification by Large-Scale Preparative High-Performance Liquid Chromatography (prep-HPLC)

This protocol details the final purification of the this compound-enriched fractions.

Equipment:

  • Large-scale preparative HPLC system

  • Preparative C18 column of appropriate dimensions for the scale of purification

Reagents:

  • Mobile Phase A: Ultrapure water with a suitable modifier (e.g., 0.1% formic acid or triethylamine)

  • Mobile Phase B: Acetonitrile (B52724) with the same modifier as mobile phase A

  • HSCCC-enriched fractions

Procedure:

  • Sample Preparation: The pooled fractions from the HSCCC step are concentrated, and the residue is dissolved in a minimal volume of the initial HPLC mobile phase.

  • Chromatography:

    • Column: A large-diameter C18 reversed-phase column is used.

    • Mobile Phase: A gradient elution is typically employed, starting with a low percentage of acetonitrile and gradually increasing the concentration to elute the compounds. The specific gradient profile will need to be optimized for the best separation.

    • Flow Rate: The flow rate will be determined by the column dimensions and particle size, and will be significantly higher than analytical scale.

    • Detection: The elution is monitored with a UV detector at a wavelength where this compound has significant absorbance.

  • Fraction Collection: Fractions corresponding to the this compound peak are collected.

  • Final Processing: The purity of the collected fractions is confirmed by analytical HPLC. Fractions meeting the desired purity specifications are pooled, and the solvent is removed under reduced pressure to yield the final purified product.

Visualizations

G Large-Scale Purification Workflow for this compound cluster_extraction Step 1: Extraction & Crude Alkaloid Preparation cluster_hsccc Step 2: HSCCC Fractionation cluster_hplc Step 3: Preparative HPLC Purification A Gelsemium elegans Biomass B Ethanolic Extraction A->B C Concentration B->C D Acid-Base Partitioning C->D E Crude Alkaloid Extract D->E F Sample Dissolution E->F G Large-Scale HSCCC F->G H Fraction Collection G->H I This compound Enriched Fraction H->I J Fraction Concentration I->J K Large-Scale Preparative HPLC J->K L Targeted Fraction Collection K->L M Solvent Removal L->M N Purified this compound M->N

Caption: A workflow diagram illustrating the major steps in the large-scale purification of this compound.

Note on Signaling Pathways: The current scientific literature has not yet fully elucidated the specific signaling pathways through which this compound exerts its biological effects. Therefore, a diagrammatic representation of its mechanism of action is not included. The focus of these notes is strictly on the purification methodology.

References

Application Note: High-Throughput Screening for Acetylcholinesterase Inhibitors Using 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Hydroxyhumantenine is a monoterpenoid indole (B1671886) alkaloid derived from plants of the Gelsemium genus.[1][2][3] Alkaloids from this genus are known for a wide array of pharmacological effects, including anti-inflammatory, anti-tumor, and analgesic properties.[1][4] Many natural alkaloids have been identified as potent enzyme inhibitors. A crucial enzyme target in neurodegenerative diseases like Alzheimer's is acetylcholinesterase (AChE).[5][6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft; its inhibition can lead to enhanced cholinergic neurotransmission, a key therapeutic strategy.[5] High-throughput screening (HTS) provides an efficient platform for rapidly identifying novel AChE inhibitors from large compound libraries.[5][7][8] This document provides a detailed protocol for utilizing this compound as a potential lead compound in a high-throughput screening campaign to identify novel acetylcholinesterase inhibitors.

Principle of the Assay

The recommended HTS assay is a colorimetric method based on the Ellman's assay, which is robust, cost-effective, and suitable for automation.[5][6] The assay works as follows:

  • Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh).

  • This reaction produces thiocholine.

  • Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • This reaction produces 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.

  • The rate of TNB formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[5]

  • In the presence of an inhibitor like this compound, the rate of this reaction decreases, leading to a reduced signal.

Quantitative Data Summary

The following table presents hypothetical data for this compound against a known AChE inhibitor, Donepezil. This data would be generated during the HTS and subsequent dose-response confirmation experiments.

CompoundIC50 (µM)Max Inhibition (%)Z'-factorAssay Type
This compound5.2950.82Colorimetric (Ellman's)
Donepezil (Control)0.08980.85Colorimetric (Ellman's)

Note: The IC50 and Max Inhibition values for this compound are hypothetical and must be determined experimentally. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.[5]

Experimental Protocols

Materials and Reagents
  • Compound: this compound

  • Enzyme: Human recombinant Acetylcholinesterase (AChE)

  • Substrate: Acetylthiocholine (ATCh)

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Positive Control: Donepezil

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Plates: 384-well clear, flat-bottom microplates

  • Instrumentation: Automated liquid handler, microplate reader with 412 nm absorbance filter.

Preparation of Reagents
  • Assay Buffer: Prepare 100 mM PBS at pH 7.4.

  • AChE Solution: Prepare a stock solution of AChE in assay buffer. The final concentration should be determined by an enzyme titration experiment to find the linear range of the reaction.

  • ATCh Solution: Prepare a 10 mM stock solution of ATCh in deionized water.

  • DTNB Solution: Prepare a 10 mM stock solution of DTNB in assay buffer.

  • Test Compounds: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series (e.g., 11 points, 1:3 serial dilution) for dose-response curves.

  • Positive Control: Prepare a dilution series of Donepezil similar to the test compound.

High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format and can be automated.

  • Compound Plating:

    • Using an automated liquid handler, add 100 nL of each test compound concentration (from the dilution series), positive control, and DMSO (negative control) to the appropriate wells of the 384-well plate.

  • Enzyme Addition:

    • Add 10 µL of the AChE working solution to all wells.

    • Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing ATCh and DTNB in assay buffer.

    • Add 10 µL of the reaction mix to all wells to start the enzymatic reaction.

  • Signal Detection:

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic read). Alternatively, a single endpoint reading can be taken after a fixed incubation time (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the kinetic data (change in absorbance over time).

    • Normalize the data to the controls:

      • % Inhibition = 100 * (1 - (V_compound - V_blank) / (V_DMSO - V_blank))

    • For dose-response curves, plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[5]

Visualizations

Signaling Pathway

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor This compound Blocked_AChE Inhibited AChE Signal Signal Termination Choline_Acetate->Signal Inhibitor->AChE Binds to No_Hydrolysis No Hydrolysis Blocked_AChE->No_Hydrolysis Increased_ACh Increased ACh Concentration No_Hydrolysis->Increased_ACh

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition.

Experimental Workflow

HTS_Workflow start Start plate_prep 1. Compound Plating (100 nL in 384-well plate) start->plate_prep enzyme_add 2. Add AChE Enzyme (10 µL) plate_prep->enzyme_add incubation 3. Incubate (15 min at RT) enzyme_add->incubation reaction_start 4. Add ATCh/DTNB Mix (10 µL) incubation->reaction_start read_plate 5. Kinetic Read (Absorbance at 412 nm) reaction_start->read_plate data_analysis 6. Data Analysis (% Inhibition, IC50) read_plate->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In vivo Studies of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

11-Hydroxyhumantenine is an indole (B1671886) alkaloid with demonstrated biological activities, including neuroprotective, anti-inflammatory, and acetylcholinesterase inhibition properties.[1] As with many indole alkaloids, this compound is expected to have low aqueous solubility, presenting a challenge for in vivo studies. This document provides detailed application notes and protocols for the formulation and in vivo administration of this compound to facilitate preclinical research. The following protocols are based on general strategies for formulating poorly soluble compounds and in vivo testing of indole alkaloids, and should be adapted and optimized for specific experimental needs.

Data Presentation

Table 1: Recommended Solvents and Excipients for Formulation Development
Vehicle Component Function Typical Concentration Range Route of Administration Notes
Dimethyl sulfoxide (B87167) (DMSO)Co-solvent1-10% (v/v)Oral, IntraperitonealShould be used at the lowest effective concentration due to potential toxicity.[2][3]
Polyethylene glycol 300/400 (PEG 300/400)Co-solvent10-60% (v/v)Oral, IntraperitonealA commonly used solvent for poorly water-soluble drugs.
Tween 80 (Polysorbate 80)Surfactant1-10% (v/v)Oral, IntraperitonealImproves solubility and stability of the formulation.[2][3]
Carboxymethyl cellulose (B213188) (CMC)Suspending agent0.5-2% (w/v)OralUseful for creating stable suspensions.[2][3]
Hydroxypropyl-β-cyclodextrin (HPβCD)Solubilizing agent20-40% (w/v)Oral, IntraperitonealForms inclusion complexes to enhance aqueous solubility.[4]
Corn oilLipid vehicleUp to 100%OralSuitable for highly lipophilic compounds.[2][3]
Saline (0.9% NaCl)DiluentAs requiredOral, IntraperitonealUsed to adjust the final volume and ensure isotonicity for injections.
Table 2: General Dosing Parameters for In Vivo Studies in Mice
Parameter Oral Gavage Intraperitoneal Injection
Dose Volume 5-10 mL/kg10 mL/kg
Needle Gauge 20-22 G (ball-tipped)25-27 G
Frequency Once or twice dailyOnce or twice daily
Typical Dose Range (Indole Alkaloids) 10-100 mg/kg5-50 mg/kg

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Administration

This protocol describes the preparation of a solution/suspension of this compound for oral gavage in mice. A multi-step approach is recommended, starting with a solubility screen to identify the most suitable vehicle.

1.1. Materials:

  • This compound

  • DMSO

  • PEG 400

  • Tween 80

  • Carboxymethyl cellulose (low viscosity)

  • Sterile saline (0.9% NaCl)

  • Sterile water

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • pH meter

1.2. Preliminary Solubility Screen (Small Scale):

  • Weigh 1-5 mg of this compound into separate microcentrifuge tubes.

  • Add a small, measured volume (e.g., 100 µL) of each potential vehicle or vehicle combination from Table 1.

  • Vortex vigorously for 1-2 minutes.

  • If not fully dissolved, sonicate for 5-10 minutes.

  • Visually inspect for dissolution.

  • Based on the results, select the most promising vehicle system that uses the lowest possible concentration of organic solvents and surfactants.

1.3. Preparation of a 10 mg/mL Stock Solution in a Co-solvent System (Example):

  • Weigh the required amount of this compound for the study.

  • In a sterile container, dissolve the compound in a minimal amount of DMSO (e.g., 10% of the final volume).

  • Add PEG 400 (e.g., 30% of the final volume) and vortex until a clear solution is formed.

  • Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.

  • Slowly add sterile saline while vortexing to reach the final desired volume.

  • If precipitation occurs, adjust the ratios of the co-solvents or consider a suspension formulation.

1.4. Preparation of a Suspension for Oral Gavage (Example):

  • Prepare a 0.5% (w/v) solution of carboxymethyl cellulose in sterile water.

  • Weigh the required amount of this compound and triturate it to a fine powder.

  • Add a small amount of the 0.5% CMC solution to the powder to form a paste.

  • Gradually add the remaining CMC solution while stirring or vortexing to achieve the desired final concentration.

  • A small amount of Tween 80 (1-2%) can be added to aid in wetting the powder.

1.5. Final Preparation and Quality Control:

  • Ensure the final formulation is homogenous. For suspensions, vortex immediately before each administration.

  • Measure the pH of the final formulation and adjust to ~7.0-7.4 if necessary, especially for intraperitoneal injections.

  • Visually inspect for any signs of instability or precipitation before use.

Protocol 2: In Vivo Administration and Monitoring

This protocol outlines a general procedure for a dose-range finding study and subsequent efficacy studies in mice. All animal procedures should be performed in accordance with institutional guidelines and approved by the local animal care and use committee.

2.1. Animals:

  • Use healthy, adult mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old.

  • Acclimatize the animals for at least one week before the experiment.

  • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2.2. Dose-Range Finding (Acute Toxicity) Study:

  • Divide animals into groups of 3-5 per dose.

  • Prepare at least three graded doses of this compound (e.g., 10, 30, and 100 mg/kg) and a vehicle control group.

  • Administer a single dose via the intended route (oral gavage or intraperitoneal injection).

  • Monitor the animals closely for the first 4 hours and then daily for 7-14 days for any signs of toxicity (e.g., changes in weight, behavior, posture, or grooming).

  • Record all observations and determine the maximum tolerated dose (MTD).

2.3. Efficacy Study (Example: Neuroprotection Model):

  • Randomly assign animals to treatment groups (n=8-10 per group), including a vehicle control, a positive control (if available), and one or more doses of this compound (selected based on the MTD).

  • Induce the disease model (e.g., neurotoxin injection, surgical model).

  • Administer the vehicle or this compound according to the study design (e.g., pre-treatment, post-treatment, daily for a specific duration).

  • Monitor animal health and body weight throughout the study.

  • At the end of the study, perform behavioral tests to assess the relevant outcomes (e.g., motor function, memory).

  • Euthanize the animals and collect tissues (e.g., brain, blood) for further analysis (e.g., histology, biochemical assays, gene expression).

Visualization

Formulation_Workflow cluster_preparation Formulation Preparation cluster_suspension Suspension Alternative start Weigh this compound solubility Solubility Screening (Various Vehicles) start->solubility dissolve Dissolve in Co-solvent (e.g., DMSO/PEG400) solubility->dissolve Soluble triturate Triturate to Fine Powder solubility->triturate Insoluble add_surfactant Add Surfactant (e.g., Tween 80) dissolve->add_surfactant dilute Dilute with Saline add_surfactant->dilute solution Homogeneous Solution dilute->solution wet Wet with Suspending Agent (e.g., 0.5% CMC) triturate->wet suspend Gradually Add Vehicle wet->suspend suspension Homogeneous Suspension suspend->suspension

Caption: Workflow for the formulation of this compound.

Signaling_Pathways cluster_neuroprotection Neuroprotective Pathways cluster_anti_inflammatory Anti-inflammatory Pathways AChEI This compound (Acetylcholinesterase Inhibitor) ACh Increased Acetylcholine AChEI->ACh Trk Trk Receptor Activation ACh->Trk PI3K_Akt PI3K/Akt Pathway Trk->PI3K_Akt CREB CREB Activation PI3K_Akt->CREB Neuronal_Survival Neuronal Survival and Synaptic Plasticity PI3K_Akt->Neuronal_Survival BDNF Increased BDNF CREB->BDNF BDNF->Neuronal_Survival Compound This compound NFkB Inhibition of NF-κB Pathway Compound->NFkB Cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of 11-Hydroxyhumantenine. Given the complexity of Gelsemium alkaloid synthesis, this guide is based on established principles in complex molecule synthesis and inferred challenges from related natural products.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for accessing this compound?

A1: A convergent strategy is often employed for complex alkaloids like this compound. A plausible, though not yet published, retrosynthetic analysis suggests the late-stage hydroxylation of a humantenine (B602792) or a protected humantenine precursor. The core polycyclic structure of humantenine would likely be assembled through a series of stereocontrolled cyclization reactions.

Q2: What are the main challenges in the total synthesis of Gelsemium alkaloids like this compound?

A2: The primary challenges include the construction of the sterically congested polycyclic core, controlling stereochemistry at multiple chiral centers, and the functionalization of the indole (B1671886) nucleus at a late stage. Low overall yields are common due to the high number of steps.[1][2]

Q3: Are there any known catalysts for the selective hydroxylation at the C11 position?

A3: While a specific catalyst for this compound is not documented, late-stage C-H oxidation using catalysts based on iron, manganese, or rhodium has shown promise in complex molecule synthesis.[3][4][5][6] These catalysts can exhibit high regioselectivity based on the electronic and steric environment of the C-H bonds.

Q4: What are typical overall yields for the synthesis of related Gelsemium alkaloids?

A4: The total synthesis of structurally similar alkaloids like gelsemine (B155926) is often lengthy and challenging, with reported overall yields in the range of 1-5%.[2] Improving step-efficiency is a key focus in methodology development.

Troubleshooting Guides

Problem 1: Low Yield in the Formation of the Humantenine Core

Low yields during the assembly of the core polycyclic structure are a frequent issue. This can be due to a variety of factors including incomplete reactions, side product formation, or difficult purifications.

Possible Causes and Solutions:

CauseRecommended Action
Inefficient Cyclization Precursor - Verify Precursor Purity: Ensure the starting material for the key cyclization step is of the highest purity. Trace impurities can inhibit catalysts or lead to side reactions.- Optimize Protecting Groups: The choice of protecting groups on nitrogen and oxygen functionalities is critical. Experiment with different protecting groups to improve the stability and reactivity of the precursor.
Suboptimal Reaction Conditions - Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact the reaction outcome. Screen a range of solvents (e.g., THF, Dioxane, Toluene, Acetonitrile).- Temperature Adjustment: Gradually vary the reaction temperature. Some cyclizations require elevated temperatures to overcome activation barriers, while others need low temperatures to prevent decomposition.- Catalyst/Reagent Loading: Titrate the amount of the catalyst or key reagent. Both insufficient and excessive amounts can be detrimental to the yield.
Stereochemical Issues - Chiral Catalyst/Auxiliary: If the cyclization establishes a key stereocenter, ensure the chiral catalyst or auxiliary is of high enantiomeric purity.- Diastereomer Separation: If a mixture of diastereomers is formed, develop an efficient method for their separation early in the synthetic sequence.
Product Decomposition - Inert Atmosphere: Strictly maintain an inert atmosphere (Argon or Nitrogen) to prevent oxidation of sensitive intermediates.- Work-up and Purification: Minimize exposure of the product to air and acidic or basic conditions during work-up and purification. Consider rapid filtration through a pad of silica (B1680970) gel instead of lengthy column chromatography if the product is unstable.
Problem 2: Poor Regioselectivity in the C11-Hydroxylation Step

Achieving selective hydroxylation at the C11 position in the final stages of the synthesis can be challenging, with oxidation often occurring at other electron-rich or sterically accessible positions.

Possible Causes and Solutions:

CauseRecommended Action
Non-selective Oxidizing Agent - Catalyst Selection: Explore a range of late-stage C-H oxidation catalysts. Iron-based catalysts like Fe(PDP) are known for their predictable selectivity based on steric and electronic factors.[7] Manganese complexes in the presence of a carboxylic acid co-catalyst have also shown good selectivity.[5]- Ligand Modification: For metal-based catalysts, modifying the ligand can tune the steric and electronic properties of the active species, thereby influencing regioselectivity.
Steric Hindrance - Directing Groups: If catalyst-controlled selectivity is low, consider the temporary installation of a directing group that can position the catalyst in proximity to the C11-H bond.
Multiple Reactive Sites - Protecting Groups: Strategically place protecting groups on other potentially reactive sites (e.g., the indole nitrogen) to block unwanted oxidation.
Over-oxidation - Control Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the desired product is formed to prevent the formation of di-hydroxylated or ketone byproducts.- Stoichiometry of Oxidant: Use a controlled amount of the terminal oxidant (e.g., H₂O₂). A slow addition of the oxidant can sometimes improve selectivity and prevent over-oxidation.

Experimental Protocols (Hypothetical)

The following protocols are hypothetical and based on methodologies used for the synthesis of related complex indole alkaloids. They should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of the Humantenine Core via a Key Cyclization Step

This protocol outlines a hypothetical intramolecular Heck reaction to form a key quaternary carbon center of the humantenine scaffold.

Reaction Scheme:

Aryl Halide Precursor → Humantenine Core

Reagents and Materials:

ReagentMolar Equiv.Concentration
Aryl Halide Precursor1.00.01 M
Pd₂(dba)₃0.1-
P(o-tol)₃0.4-
Proton Sponge®2.5-
Anhydrous Acetonitrile (B52724)--

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under an argon atmosphere, add the aryl halide precursor.

  • Add anhydrous acetonitrile, followed by Proton Sponge®.

  • In a separate flask, pre-mix the Pd₂(dba)₃ and P(o-tol)₃ in anhydrous acetonitrile and stir for 15 minutes.

  • Add the catalyst mixture to the reaction flask via cannula.

  • Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Late-Stage C11-Hydroxylation of a Humantenine Precursor

This protocol describes a hypothetical iron-catalyzed C-H oxidation for the introduction of the hydroxyl group at the C11 position.

Reaction Scheme:

Humantenine Precursor → this compound

Reagents and Materials:

ReagentMolar Equiv.Concentration
Humantenine Precursor1.00.05 M
Fe(PDP) Catalyst0.1-
Acetic Acid2.0-
Hydrogen Peroxide (30% aq.)3.0-
Acetonitrile/Water-3:1

Procedure:

  • Dissolve the humantenine precursor and Fe(PDP) catalyst in the acetonitrile/water solvent mixture in a round-bottom flask.

  • Add acetic acid to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add the 30% aqueous hydrogen peroxide solution dropwise over a period of 30 minutes.

  • Stir the reaction at 0°C and monitor its progress by LC-MS.

  • Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to isolate the desired this compound.

Visualizations

experimental_workflow cluster_core_synthesis Humantenine Core Synthesis cluster_hydroxylation Late-Stage Hydroxylation start Aryl Halide Precursor heck Intramolecular Heck Reaction start->heck Pd₂(dba)₃, P(o-tol)₃ Proton Sponge®, MeCN, Reflux core Humantenine Core heck->core hydroxylation C11-Hydroxylation core->hydroxylation Fe(PDP), H₂O₂ AcOH, MeCN/H₂O, 0°C product This compound hydroxylation->product

Caption: Hypothetical workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield in Key Step? check_purity Check Starting Material Purity start->check_purity Yes optimize_conditions Optimize Reaction Conditions (Solvent, Temp.) start->optimize_conditions Purity OK side_reactions Identify Side Products (NMR, MS) optimize_conditions->side_reactions Yield Still Low change_strategy Consider Alternative Synthetic Route side_reactions->change_strategy Major Side Reactions

References

Technical Support Center: Purification of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the purification of 11-Hydroxyhumantenine. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before starting the purification of this compound?

A1: Before beginning the purification process, it is crucial to perform a preliminary analysis of the crude extract. This includes Thin Layer Chromatography (TLC) to estimate the complexity of the mixture and the approximate polarity of this compound. It is also advisable to test the stability of the target compound on both silica (B1680970) and alumina (B75360) TLC plates to check for potential degradation.[1][2]

Q2: What is the most common initial purification step for indole (B1671886) alkaloids like this compound?

A2: Acid-base extraction is a fundamental and highly effective initial step for the purification of alkaloids.[3][4][5] This technique separates basic alkaloids, like this compound, from neutral and acidic impurities in the crude extract. The process involves dissolving the extract in an organic solvent and washing it with an acidic aqueous solution to protonate the alkaloid, drawing it into the aqueous phase. The aqueous phase is then basified, and the deprotonated alkaloid is extracted back into an organic solvent.[4][6]

Q3: Which chromatographic techniques are most suitable for the purification of this compound?

A3: A combination of chromatographic techniques is often necessary to achieve high purity.

  • Column Chromatography: This is a standard technique for the initial fractionation of the crude extract after acid-base extraction. Normal-phase chromatography on silica gel or alumina is common.[1][7]

  • Flash Chromatography: A faster version of column chromatography that uses pressure to increase the flow rate, suitable for routine purifications.

  • High-Performance Liquid Chromatography (HPLC): This is essential for the final purification steps to achieve high purity. Reversed-phase HPLC (RP-HPLC) is frequently used for indole alkaloids.[8]

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Solution
Low recovery of this compound after extraction. Incomplete protonation or deprotonation due to incorrect pH.Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 9) during the base wash. Use a pH meter for accurate measurements.
Emulsion formation at the interface of the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
The compound may be partially soluble in the aqueous phase even in its free base form.Perform multiple extractions with smaller volumes of the organic solvent to ensure complete recovery.
Column Chromatography Challenges
Problem Possible Cause Troubleshooting Solution
Streaking or tailing of spots on TLC and poor separation on the column. The basic nitrogen of the indole alkaloid is interacting strongly with the acidic silica gel.[1]Deactivate the silica gel by adding 1-2% triethylamine (B128534) or ammonia (B1221849) to the eluent system.[1] Alternatively, use a different stationary phase like neutral or basic alumina.[1][7]
This compound is not eluting from the column. The mobile phase is not polar enough to move the compound.Gradually increase the polarity of the eluent (gradient elution). For example, start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate (B1210297) or methanol (B129727).
The compound may have degraded on the silica gel.Test for stability using a 2D TLC.[1] If unstable, use a less acidic stationary phase like alumina or a deactivated silica gel.[1]
HPLC Purification Problems
Problem Possible Cause Troubleshooting Solution
Peak tailing in reversed-phase HPLC. Secondary interactions between the basic analyte and residual silanol (B1196071) groups on the C18 column.Add a competing base like triethylamine (0.1%) to the mobile phase. Use a mobile phase with a low pH (e.g., using formic acid or trifluoroacetic acid) to protonate the silanol groups and the analyte.
Poor resolution between this compound and impurities. The mobile phase composition is not optimal.Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. Try a different organic modifier (e.g., methanol instead of acetonitrile) as it can alter the selectivity.[9]
Variable retention times from run to run. The column is not properly equilibrated between runs. The mobile phase composition is inconsistent.Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. Prepare fresh mobile phase daily and ensure accurate mixing of solvents.[10]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound
  • Dissolution: Dissolve the crude plant extract in dichloromethane (B109758) (DCM).

  • Acidic Extraction: Transfer the DCM solution to a separatory funnel and extract three times with 1M hydrochloric acid (HCl). Combine the aqueous acidic extracts.

  • Washing: Wash the combined aqueous layer with fresh DCM to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 5M sodium hydroxide (B78521) (NaOH) until the pH is approximately 10.

  • Back Extraction: Extract the basified aqueous solution three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane) and pour it into the column. Allow it to pack evenly.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.

  • Elution: Start eluting with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing this compound.

  • Pooling and Concentration: Combine the pure fractions and evaporate the solvent.

Visualizations

purification_workflow crude_extract Crude Plant Extract acid_base Acid-Base Extraction crude_extract->acid_base Initial Cleanup column_chrom Silica Gel Column Chromatography acid_base->column_chrom Fractionation hplc Reversed-Phase HPLC column_chrom->hplc Final Purification pure_compound Pure this compound hplc->pure_compound Isolation

Caption: A typical workflow for the purification of this compound.

troubleshooting_logic start Purification Problem Identified check_stability Is the compound stable on silica? start->check_stability check_pH Is the pH optimal for extraction? check_stability->check_pH Yes use_alumina Use Alumina or Deactivated Silica check_stability->use_alumina No check_polarity Is the mobile phase polarity correct? check_pH->check_polarity Yes adjust_pH Adjust pH of Aqueous Phase check_pH->adjust_pH No gradient_elution Use Gradient Elution check_polarity->gradient_elution No success Successful Purification check_polarity->success Yes use_alumina->success adjust_pH->success gradient_elution->success

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Overcoming Solubility Issues with 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with 11-Hydroxyhumantenine and related humantenine-type alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a monoterpenoid indole (B1671886) alkaloid isolated from plants of the Gelsemium genus.[1][2] Like many other alkaloids, it is a structurally complex, high molecular weight compound that often exhibits poor aqueous solubility. This low solubility can pose significant challenges for in vitro assays, formulation development for in vivo studies, and ultimately impact its bioavailability and therapeutic efficacy.[3]

Q2: Are there any reported quantitative solubility data for this compound?

Q3: What are the initial steps I should take when encountering solubility issues with this compound?

When you observe precipitation or incomplete dissolution of this compound, it is recommended to start with simple and widely used laboratory techniques. These include sonication, gentle heating, and vortexing. If these methods are insufficient, progressing to solvent manipulation, such as pH adjustment or the use of co-solvents, is the next logical step.

Q4: How can I prepare a stock solution of this compound?

For creating a stock solution, Dimethyl Sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of organic compounds.[4] It is crucial to prepare a high-concentration stock in DMSO that can then be diluted into your aqueous experimental medium. Be mindful of the final DMSO concentration in your assays, as it can have its own biological effects.

Troubleshooting Guide

This guide provides systematic approaches to troubleshoot and overcome common solubility problems with this compound.

Issue 1: Precipitation of this compound in Aqueous Buffers

Cause: this compound, like many alkaloids, is likely a weakly basic compound, making it poorly soluble in neutral or alkaline aqueous solutions.

Solutions:

  • pH Adjustment: Alkaloids are generally more soluble in acidic conditions. Attempt to lower the pH of your aqueous buffer. A stepwise reduction in pH can help identify a range where the compound remains in solution.

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5][6][7] Common co-solvents include ethanol, methanol, and polyethylene (B3416737) glycol (PEG). It is essential to perform vehicle controls to account for any effects of the co-solvent in your experiments.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween-80 or Pluronic F68, can aid in solubilization by forming micelles that encapsulate the hydrophobic drug molecules.

Issue 2: Difficulty in Preparing a Concentrated Stock Solution

Cause: The intrinsic physicochemical properties of this compound may limit its solubility even in organic solvents.

Solutions:

  • Solvent Screening: Test a panel of organic solvents to identify the one with the highest solubilizing capacity. This can include DMSO, N,N-dimethylformamide (DMF), and ethanol.

  • Gentle Warming and Sonication: Applying gentle heat (e.g., 37°C) in conjunction with sonication can often help overcome the energy barrier for dissolution.[8]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. This is a more advanced technique that may require formulation development.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides an illustrative summary of potential solubility enhancement strategies and the expected qualitative outcomes.

StrategySolvent SystemExpected OutcomeConsiderations
pH Adjustment Acidic Buffer (e.g., pH 4-6)Increased SolubilityPotential for pH-induced degradation or alteration of biological activity.
Co-solvency Aqueous Buffer with 1-10% EthanolModerate Increase in SolubilityVehicle controls are essential. Higher concentrations may be toxic to cells.
Co-solvency Aqueous Buffer with 1-5% DMSOSignificant Increase in SolubilityPotential for DMSO to interfere with biological assays.
Complexation Aqueous Buffer with CyclodextrinsHigh Increase in SolubilityRequires optimization of cyclodextrin (B1172386) type and concentration.

Experimental Protocols

Protocol 1: General Shake-Flask Method for Thermodynamic Solubility Determination

This protocol provides a fundamental method for determining the equilibrium solubility of a compound.[9]

Materials:

  • This compound (solid)

  • Selected solvent (e.g., phosphate-buffered saline, pH 7.4)

  • 2 mL screw-cap vials

  • Orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of solid this compound to a 2 mL screw-cap vial. The excess solid should be clearly visible.

  • Add a known volume (e.g., 1 mL) of the selected solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

  • Carefully collect a known volume of the supernatant without disturbing the pellet.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the thermodynamic solubility.

Protocol 2: Kinetic Solubility Assay Using a 96-Well Plate Format

This high-throughput method is useful for early-stage drug discovery to assess the solubility of compounds under non-equilibrium conditions.[10]

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well filter plates (e.g., 0.45 µm pore size)

  • 96-well UV-transparent collection plates

  • Plate reader capable of measuring UV absorbance

Procedure:

  • Prepare a series of dilutions of the 10 mM DMSO stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of the 96-well filter plate.

  • Rapidly add a larger volume (e.g., 198 µL) of the aqueous buffer to each well to achieve the final desired concentration of this compound. The final DMSO concentration should be kept low (e.g., 1%).

  • Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Filter the solutions into the 96-well UV-transparent collection plate by centrifugation or vacuum.

  • Measure the UV absorbance of the filtrate in the collection plate at the λmax of this compound.

  • Determine the concentration of the dissolved compound by comparing the absorbance to a standard curve of this compound prepared in a solvent system where it is fully soluble (e.g., 50:50 acetonitrile:water).

  • The highest concentration that does not show evidence of precipitation is considered the kinetic solubility.

Visualizations

Signaling Pathways

Gelsemium alkaloids, including humantenine-type compounds, have been reported to interact with several key signaling pathways in the central nervous system. The following diagrams illustrate some of these potential pathways.

Gelsemium_Alkaloid_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Gelsemium_Alkaloids Gelsemium Alkaloids (e.g., this compound) Glycine_Receptor α3 Glycine Receptor Allopregnanolone_Synthesis Allopregnanolone Synthesis Glycine_Receptor->Allopregnanolone_Synthesis Stimulates GABA_A_Receptor GABA-A Receptor Neuronal_Inhibition Neuronal Inhibition (Analgesia, Anxiolysis) GABA_A_Receptor->Neuronal_Inhibition Allopregnanolone_Synthesis->Neuronal_Inhibition Gelsemium_Alkaloids->Glycine_Receptor Activates Gelsemium_Alkaloids->GABA_A_Receptor Modulates MAPK_Signaling_Pathway Gelsemium_Alkaloids Gelsemium Alkaloids Receptor Cell Surface Receptor Gelsemium_Alkaloids->Receptor Interacts with RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Cellular_Response Cellular Response (e.g., Excitotoxicity) ERK->Cellular_Response Solubility_Workflow Start Start: Solubility Issue with this compound Initial_Tests Initial Solubility Tests (Vortex, Sonicate, Gentle Heat) Start->Initial_Tests Check_Solubility1 Is it Soluble? Initial_Tests->Check_Solubility1 Solvent_Modification Solvent Modification (pH Adjustment, Co-solvents) Check_Solubility1->Solvent_Modification No Proceed Proceed with Experiment Check_Solubility1->Proceed Yes Check_Solubility2 Is it Soluble? Solvent_Modification->Check_Solubility2 Advanced_Techniques Advanced Formulation (Complexation, Solid Dispersion) Check_Solubility2->Advanced_Techniques No Check_Solubility2->Proceed Yes Advanced_Techniques->Proceed Re-evaluate Re-evaluate Compound or Experimental Design Advanced_Techniques->Re-evaluate

References

Technical Support Center: Stabilizing 11-Hydroxyhumantenine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of valuable compounds like 11-Hydroxyhumantenine is critical for experimental reproducibility and the integrity of long-term studies. This technical support center provides guidance on the optimal storage conditions, troubleshooting potential stability issues, and protocols for assessing the long-term stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The stability of indole (B1671886) alkaloids like this compound is primarily affected by temperature, light, oxygen, and humidity. Exposure to elevated temperatures can accelerate chemical degradation, while UV light can induce photochemical reactions. The presence of oxygen can lead to oxidation of the indole ring and other sensitive functional groups. High humidity can promote hydrolysis and create an environment for microbial growth, which may also degrade the compound.[1][2][3]

Q2: What are the ideal long-term storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. A temperature of -20°C is good, but -80°C is optimal for minimizing degradation over extended periods.[2][4][5][6] For solutions, flash-freezing in an appropriate solvent and storage at -80°C is recommended.

Q3: How can I tell if my sample of this compound has degraded?

A3: Visual inspection may reveal discoloration (e.g., yellowing or browning) or a change in the physical state of the compound. However, the most reliable method for detecting degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These methods can separate and quantify the parent compound and its degradation products, providing a precise measure of purity.

Q4: What is the expected shelf-life of this compound under optimal conditions?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of Solid Sample (Yellowing/Browning) Oxidation or light exposure.Store the compound in an amber vial, purge with inert gas (argon or nitrogen) before sealing, and store at -20°C or -80°C in the dark.
Precipitation in a Stock Solution Solvent evaporation or poor solubility at lower temperatures.Ensure the vial is tightly sealed. If precipitation occurs upon cooling, try preparing a more dilute stock solution or using a different solvent system. Briefly sonicating the solution before use may help redissolve the compound.
Loss of Biological Activity in Experiments Degradation of the compound.Perform an analytical purity check (e.g., HPLC) on the stock solution. Prepare fresh stock solutions from a solid sample stored under optimal conditions.
Appearance of Unexpected Peaks in HPLC/LC-MS Chemical degradation.This indicates the formation of degradation products. Review storage conditions and handling procedures. Consider performing a forced degradation study to identify potential degradation products and pathways.[8][9]

Experimental Protocols

Protocol 1: Long-Term Stability Assessment of this compound

Objective: To determine the stability of this compound under various storage conditions over an extended period.

Methodology:

  • Sample Preparation: Aliquot solid this compound into multiple amber glass vials. For each storage condition, prepare a set of vials. A subset of samples can be prepared as solutions in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.

  • Storage Conditions:

    • -80°C, under argon, in the dark

    • -20°C, under argon, in the dark[2][4][5]

    • 4°C, under argon, in the dark

    • Room Temperature (20-25°C), protected from light[4][5]

    • Room Temperature (20-25°C), exposed to ambient light

  • Time Points: Analyze samples at initial time point (T=0) and then at regular intervals (e.g., 1, 3, 6, 12, 24 months).

  • Analytical Method:

    • Use a validated stability-indicating HPLC method with UV detection to quantify the purity of this compound.[7][10]

    • LC-MS can be used to identify and characterize any degradation products.[7]

  • Data Analysis: Plot the percentage of remaining this compound against time for each storage condition. Determine the degradation rate and predict the shelf-life.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions: [8][9]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 80°C for 48 hours.

    • Photostability: Expose solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to separate and identify the degradation products.[7][10]

Data Presentation

Table 1: Hypothetical Stability of this compound Under Various Storage Conditions

Storage ConditionTime (Months)Purity (%)Appearance
-80°C, Dark, Argon 099.8White Powder
1299.5White Powder
2499.2White Powder
-20°C, Dark, Argon 099.8White Powder
1298.7White Powder
2497.5Faint Yellow Powder
4°C, Dark, Argon 099.8White Powder
695.2Yellow Powder
1290.1Yellow Powder
Room Temp, Dark 099.8White Powder
385.4Brownish Powder
675.1Brownish Powder
Room Temp, Light 099.8White Powder
170.2Dark Brown Powder
355.8Dark Brown Powder

Visualizations

Degradation Pathway

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂ Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Photodegradation Photodegradation This compound->Photodegradation UV Light Oxidized_Products Oxidized Products (e.g., N-oxides, aromatic ring opening) Oxidation->Oxidized_Products Hydrolyzed_Products Hydrolyzed Products (e.g., ester cleavage) Hydrolysis->Hydrolyzed_Products Photo_Adducts Photodegradation Products (e.g., dimers, photo-adducts) Photodegradation->Photo_Adducts

Caption: Potential degradation pathways for this compound.

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep Aliquot this compound S1 -80°C Prep->S1 S2 -20°C Prep->S2 S3 4°C Prep->S3 S4 Room Temp Prep->S4 Analysis HPLC / LC-MS Analysis (T=0, 1, 3, 6, 12, 24 months) S1->Analysis S2->Analysis S3->Analysis S4->Analysis Data Determine Purity and Degradation Rate Analysis->Data

Caption: Workflow for long-term stability assessment.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Instability Suspected Visual Visual Inspection (Discoloration?) Start->Visual Analytical Perform HPLC/LC-MS Visual->Analytical Yes/Uncertain OK Compound is Stable Visual->OK No Purity Purity < 95%? Analytical->Purity Purity->OK No Degraded Compound has Degraded Purity->Degraded Yes Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) New_Stock Prepare Fresh Stock Solution Check_Storage->New_Stock Degraded->Check_Storage

Caption: Decision tree for troubleshooting stability issues.

References

Technical Support Center: Optimizing HPLC Separation of 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of 11-Hydroxyhumantenine, an indole (B1671886) alkaloid.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of this compound and related indole alkaloids?

A1: For reversed-phase HPLC analysis of indole alkaloids like this compound, a C18 column is a common starting point. The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer. An acidic mobile phase is often employed to ensure the basic alkaloid is in its protonated form, which can improve peak shape. A gradient elution is generally preferred to resolve a mixture of alkaloids within a reasonable timeframe.[1][2]

Q2: Why am I observing significant peak tailing with my this compound standard?

A2: Peak tailing is a common issue when analyzing basic compounds like alkaloids.[3] The primary cause is often secondary interactions between the protonated basic analyte and ionized residual silanol (B1196071) groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[3] Other contributing factors can include an inappropriate mobile phase pH, column overload, or degradation of the column.[3]

Q3: How can I reduce or eliminate peak tailing for this compound?

A3: To mitigate peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3-4) with an additive like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, thereby reducing secondary interactions.

  • Use of Buffers: Employing a buffer, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, in the mobile phase can help maintain a consistent pH and mask silanol interactions.

  • Competitive Amines: Adding a small amount of a competitive amine, like triethylamine (B128534) (TEA), to the mobile phase can competitively bind to the active silanol sites, improving the peak shape of the target analyte.

  • Modern Columns: Utilize columns with advanced end-capping or a different stationary phase chemistry designed to minimize silanol interactions.[3]

  • Sample Concentration: Dilute your sample to check for and prevent column overload.[3]

Q4: What detection wavelength is recommended for this compound?

A4: Indole alkaloids typically exhibit strong UV absorbance. A common detection wavelength for the analysis of indole alkaloids is around 280 nm.[1][2] However, it is always best practice to determine the optimal wavelength by running a UV-Vis spectrum of your this compound standard.

Q5: My this compound sample appears to be degrading during analysis. What are the potential causes and solutions?

A5: Indole alkaloids can be susceptible to degradation under certain conditions, such as exposure to light, extreme pH, or high temperatures.[1] To minimize degradation:

  • Prepare fresh sample solutions and use them promptly.

  • Store stock solutions and samples in amber vials to protect them from light.

  • Avoid excessively high temperatures in the autosampler and column compartment unless necessary for the separation.

  • Investigate the stability of this compound in the chosen mobile phase and sample solvent.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak (tailing).

  • Asymmetrical peaks with a leading edge that is less steep than the trailing edge (fronting).

Troubleshooting Workflow:

G start Poor Peak Shape Observed check_all_peaks Are all peaks affected? start->check_all_peaks system_issue Potential System Issue: - Blocked column frit - Void in column - Extra-column volume check_all_peaks->system_issue Yes specific_peak_issue Issue likely related to specific analyte-column interaction check_all_peaks->specific_peak_issue No check_overload Dilute sample 10-fold. Does peak shape improve? specific_peak_issue->check_overload overload_confirmed Column Overload Confirmed. Reduce sample concentration. check_overload->overload_confirmed Yes optimize_method Optimize Method: - Adjust mobile phase pH - Add buffer or amine additive - Try a different column check_overload->optimize_method No

Caption: Troubleshooting workflow for poor peak shape.

Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times for this compound shift between injections or across a sequence.

Troubleshooting Steps:

  • Check for Leaks: Inspect all fittings and connections for any signs of leakage.

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly.

  • Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection.

  • Pump Performance: Verify that the pump is delivering a consistent flow rate and that the pressure is stable.

  • Temperature Control: Use a column oven to maintain a constant column temperature, as fluctuations can affect retention times.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for Indole Alkaloids

This protocol provides a starting point for the analysis of this compound and can be optimized further.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-70% B

    • 25-30 min: 70-10% B

    • 30-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation for Forced Degradation Study

This protocol is designed to assess the stability of this compound and the specificity of the HPLC method.

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 2 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours, then dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 48 hours.

Data Presentation

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of a Basic Alkaloid
Mobile Phase pHPeak Asymmetry FactorObservations
2.51.1Symmetrical peak shape.
4.51.8Noticeable peak tailing.
6.52.5Significant peak tailing.

Note: Data is illustrative and demonstrates the general trend for basic compounds.

Table 2: Comparison of Different C18 Columns for Alkaloid Separation
Column TypePeak Tailing FactorResolution (between two alkaloids)
Standard C18 (not end-capped)2.21.3
End-capped C181.41.8
C18 with embedded polar group1.22.1

Note: Data is illustrative and highlights the impact of column chemistry on separation performance.

Visualizations

Signaling Pathway/Logical Relationship Diagram

G cluster_causes Primary Causes of Peak Tailing for Alkaloids cluster_solutions Optimization Strategies silanol Secondary Silanol Interactions ph_adjust Lower Mobile Phase pH (e.g., pH < 4) silanol->ph_adjust buffer Use Buffers (Ammonium Formate/Acetate) silanol->buffer amine Add Competitive Amine (e.g., TEA) silanol->amine column_tech Use Modern End-capped Columns silanol->column_tech ph Inappropriate Mobile Phase pH ph->ph_adjust overload Column Overload concentration Reduce Sample Concentration overload->concentration G start Start: Method Development for this compound step1 Select Column and Initial Conditions (e.g., C18, ACN/H2O gradient) start->step1 step2 Optimize Mobile Phase (pH, buffer, organic modifier) step1->step2 step3 Evaluate Peak Shape and Resolution step2->step3 step4 Troubleshoot (e.g., Peak Tailing) step3->step4 Not Acceptable step5 Method Validation (Linearity, Precision, Accuracy) step3->step5 Acceptable step4->step2 end Final Optimized Method step5->end

References

Technical Support Center: Minimizing Off-Target Effects of Novel Small Molecules in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "11-Hydroxyhumantenine," including its primary targets and off-target effects, is not available in the public domain. The following troubleshooting guide provides general strategies and best practices for minimizing off-target effects of novel small molecule compounds during in vitro and in vivo assays. These recommendations are based on established principles of pharmacology and drug discovery.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected or inconsistent results in our primary assay when using our novel compound. Could these be off-target effects?

A1: Yes, unexpected or inconsistent results are common indicators of potential off-target effects. Off-target binding can lead to a variety of confounding outcomes, including:

  • False positives: The compound interacts with a cellular component other than the intended target, producing a signal that is mistakenly attributed to on-target activity.

  • False negatives: Off-target effects may counteract the on-target effect, leading to an apparent lack of activity.

  • Cellular toxicity: The compound may induce stress or death in cells through mechanisms unrelated to its primary target, affecting assay readout.

  • Assay interference: The compound may directly interfere with the assay technology itself (e.g., autofluorescence, inhibition of reporter enzymes).

It is crucial to systematically investigate and rule out these possibilities.

Q2: What are the initial steps to differentiate between on-target and off-target effects?

A2: A multi-pronged approach is recommended to de-risk your compound and build confidence in your assay results. Key initial steps include:

  • Orthogonal Assays: Validate your primary assay findings using a secondary, mechanistically distinct assay. If the compound shows consistent activity across different assay formats that measure the same biological endpoint, it increases the likelihood of on-target activity.

  • Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of your compound. A clear SAR, where small chemical modifications lead to predictable changes in potency, is a hallmark of specific on-target binding. Inactive or significantly less active analogs are valuable negative controls.

  • Target Engagement Assays: Directly measure the binding of your compound to its intended target in a relevant biological context (e.g., cellular thermal shift assay (CETSA), NanoBRET™).

  • Cell-Free vs. Cell-Based Assays: Compare the compound's activity in a purified, cell-free system (e.g., enzyme assay) with its activity in a cell-based assay. Discrepancies in potency can suggest the influence of cellular factors, including off-target interactions.

Q3: How can we proactively identify potential off-target liabilities for our compound?

A3: Proactive off-target profiling is a critical step in early drug discovery. Several computational and experimental approaches can be employed:

  • In Silico Profiling: Utilize computational models and databases to predict potential off-target interactions based on the chemical structure of your compound. These tools compare your molecule against a large panel of known protein targets.

  • Broad Panel Screening: Screen your compound against a commercially available panel of receptors, kinases, ion channels, and other common off-target classes. This provides a broad overview of potential liabilities.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic assays to assess the compound's effects on various cellular processes. An unexpected phenotypic signature can point towards off-target activities.

  • Proteome-Wide Profiling: Advanced techniques like chemical proteomics can identify the direct binding partners of your compound across the entire proteome.

Troubleshooting Guide

Issue: High background signal or assay interference.

Potential Cause Troubleshooting Step Expected Outcome
Compound Autofluorescence Run a control plate with the compound alone (no cells or reagents) and measure the signal in the same manner as the assay.Determine the contribution of the compound's intrinsic fluorescence to the overall signal.
Inhibition of Reporter Enzyme If using a reporter assay (e.g., luciferase, β-galactosidase), perform a counter-screen with the purified enzyme and your compound.Identify and quantify any direct inhibitory effects on the reporter system.
Compound Precipitation Visually inspect the assay plate for any signs of compound precipitation. Measure compound solubility in the assay buffer.Ensure the compound remains in solution at the tested concentrations to avoid non-specific effects.

Issue: Inconsistent dose-response curves.

Potential Cause Troubleshooting Step Expected Outcome
Cellular Toxicity at High Concentrations Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary assay.Determine the concentration at which the compound begins to affect cell viability, which can confound the dose-response.
Complex Biological Response The observed phenotype may be the net result of both on-target and off-target effects, leading to a non-standard dose-response.Further investigation into the mechanism of action at different concentrations is required.
Assay Instability Evaluate the stability of the compound and assay reagents over the time course of the experiment.Ensure consistent assay performance and reliable data.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To determine if the compound binds to its intended target protein in a cellular environment.

Methodology:

  • Cell Culture and Treatment: Culture cells expressing the target protein to an appropriate density. Treat the cells with the compound at various concentrations or with a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures. The binding of the compound is expected to stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Protocol 2: Broad Kinase Panel Screening

Objective: To identify potential off-target kinase interactions.

Methodology:

  • Compound Submission: Provide the compound to a commercial vendor that offers kinase screening services.

  • Assay Format: The vendor will typically perform radiometric or fluorescence-based assays using a large panel of purified kinases (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot™).

  • Data Collection: The activity of each kinase is measured in the presence of a fixed concentration of the compound (often 1 or 10 µM). The results are usually expressed as a percentage of inhibition or remaining activity.

  • Hit Identification: Kinases that are inhibited above a certain threshold (e.g., >50% inhibition) are considered potential off-target "hits."

  • Follow-up: "Hits" should be confirmed through dose-response experiments to determine the IC50 value for the off-target interaction.

Visualizing Workflows and Pathways

experimental_workflow cluster_0 Initial Observation cluster_1 Troubleshooting & Differentiation cluster_2 Off-Target Identification cluster_3 Outcome A Unexpected Assay Results B Orthogonal Assay A->B Investigate C SAR Analysis A->C Investigate D Target Engagement (e.g., CETSA) A->D Investigate E Cell-Free vs. Cell-Based A->E Investigate F In Silico Profiling B->F Inconsistent Data I On-Target Effect Confirmed B->I Consistent Data C->F Inconsistent Data C->I Consistent Data D->F Inconsistent Data D->I Consistent Data E->F Inconsistent Data E->I Consistent Data G Broad Panel Screening F->G Screen H Phenotypic Screening G->H Screen J Off-Target Effect Identified H->J Identify Liability

Caption: A logical workflow for investigating unexpected assay results.

signaling_pathway_example Compound Compound Target Target Compound->Target Binds OffTarget OffTarget Compound->OffTarget Binds (Undesired) Downstream_On Downstream On-Target Effect Target->Downstream_On Downstream_Off Downstream Off-Target Effect OffTarget->Downstream_Off Phenotype_On Desired Phenotype Downstream_On->Phenotype_On Phenotype_Off Undesired Phenotype Downstream_Off->Phenotype_Off

Caption: A simplified signaling pathway illustrating on-target vs. off-target effects.

Technical Support Center: Derivatization of 11-Hydroxyhumantenine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 11-Hydroxyhumantenine and its related compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and generalized protocols to assist you in your experimental work. Given the specific nature of this compound, a tailored derivatization protocol often requires development and optimization. This resource provides a foundational approach to developing such a protocol.

Troubleshooting Guide

Encountering issues during derivatization is a common challenge. This section addresses specific problems you might face during your experiments with this compound.

Problem 1: Low or No Yield of the Desired Derivative

  • Potential Causes:

    • Inappropriate Reagents: The chosen derivatizing agent may not be reactive enough for the hydroxyl group on this compound, or it might be sterically hindered.

    • Suboptimal Reaction Conditions: Temperature, reaction time, or solvent may not be ideal for the reaction.[1][2][]

    • Reagent Degradation: The derivatizing agent may have degraded due to improper storage or handling.

    • Presence of Water or Other Inhibitors: Trace amounts of water can quench many derivatizing agents, especially silylating agents.

  • Solutions:

    • Reagent Selection:

      • For silylation of the hydroxyl group, consider more powerful silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with a catalyst such as TMCS (trimethylchlorosilane).

      • For acylation, consider using an acyl anhydride (B1165640) with a catalyst like DMAP (4-dimethylaminopyridine) or a more reactive acyl halide.

    • Optimization of Reaction Conditions:

      • Systematically vary the reaction temperature. While some reactions proceed at room temperature, others may require heating to overcome activation energy barriers.[]

      • Extend the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Ensure the use of an anhydrous solvent appropriate for the chosen derivatization chemistry.

    • Quality Control:

      • Use freshly opened or properly stored derivatizing agents.

      • Thoroughly dry all glassware and solvents before use.

Problem 2: Formation of Multiple Products or Byproducts

  • Potential Causes:

    • Multiple Reactive Sites: this compound possesses multiple functional groups, including a hydroxyl group, tertiary amines, and potentially other reactive sites on the indole (B1671886) nucleus, which can lead to non-selective derivatization.

    • Side Reactions: The chosen derivatizing agent might be reacting with other functional groups on the molecule or with the solvent.

    • Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to the decomposition of the starting material or the desired derivative.

  • Solutions:

    • Increase Selectivity:

      • Employ protecting group strategies to block other reactive sites before derivatizing the target hydroxyl group.

      • Use a milder derivatizing agent or less forcing reaction conditions.

    • Purification:

      • Optimize your purification method (e.g., column chromatography, preparative HPLC) to effectively separate the desired product from byproducts.

    • Reaction Monitoring:

      • Monitor the reaction closely over time to identify the point at which the desired product is maximized and byproduct formation is minimized.

Problem 3: Difficulty in Isolating and Purifying the Product

  • Potential Causes:

    • Product Instability: The formed derivative may be unstable under the workup or purification conditions (e.g., sensitive to acid, base, or silica (B1680970) gel).

    • Similar Polarity of Products and Byproducts: The desired product and byproducts may have very similar polarities, making separation by chromatography challenging.

  • Solutions:

    • Gentle Workup: Use mild aqueous washes (e.g., saturated sodium bicarbonate, brine) and avoid strong acids or bases.

    • Alternative Purification Techniques:

      • If silica gel chromatography is problematic, consider using a different stationary phase like alumina (B75360) or a bonded phase (e.g., C18 for reverse-phase chromatography).

      • Techniques like crystallization or preparative thin-layer chromatography (prep-TLC) may also be effective.

    • Derivative Modification: If isolation remains difficult, consider a different derivatization strategy that yields a product with significantly different physical properties (e.g., a more crystalline or less polar derivative).

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the derivatization of complex alkaloids like this compound.

Q1: What are the most common derivatization strategies for a hydroxyl group on a complex alkaloid?

A1: The most common strategies for derivatizing a hydroxyl group are silylation, acylation, and alkylation.[4]

  • Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl, TMS). Silyl ethers are often more volatile and thermally stable, making them suitable for analysis by Gas Chromatography (GC).[4][5]

  • Acylation: This involves the reaction of the hydroxyl group with an acylating agent (e.g., an acid anhydride or acyl chloride) to form an ester. This can be useful for improving chromatographic properties or for introducing a chromophore for UV detection in HPLC.

  • Alkylation: This involves the formation of an ether by reacting the hydroxyl group with an alkylating agent. This is generally less common for simple derivatization for analysis but can be a key step in synthesis.

Q2: How do I choose the right derivatizing agent?

A2: The choice of derivatizing agent depends on several factors:

  • The purpose of derivatization: Are you derivatizing for analysis (GC-MS, HPLC) or for synthetic purposes? For GC-MS, silylating agents are common. For HPLC with UV detection, an acylating agent with a UV-active group might be chosen.

  • The reactivity of the hydroxyl group: A sterically hindered hydroxyl group may require a more reactive derivatizing agent.

  • The presence of other functional groups: The agent should ideally be selective for the hydroxyl group to avoid side reactions.

Q3: How can I monitor the progress of my derivatization reaction?

A3: The progress of the reaction can be monitored by several techniques:

  • Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the consumption of the starting material and the formation of the product. The derivative will typically have a different Rf value than the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to monitor the appearance of the product's mass and the disappearance of the starting material's mass.

  • Gas Chromatography (GC): If the derivative is volatile, GC can be used to monitor the reaction progress.

Q4: What are some key considerations for method validation when developing a derivatization protocol for quantitative analysis?

A4: For quantitative analysis, it is crucial to ensure that the derivatization reaction is reproducible and complete.[6] Key validation parameters include:

  • Completeness of the reaction: Demonstrate that the analyte is fully converted to its derivative.

  • Stability of the derivative: The derivative should be stable throughout the analytical process.[6]

  • Reproducibility: The derivatization and analysis should yield consistent results across multiple runs.

  • Linearity, accuracy, and precision: These standard validation parameters should be assessed for the entire analytical method, including the derivatization step.

Generalized Experimental Protocols

The following are generalized starting-point protocols for the derivatization of a hydroxyl group on a complex alkaloid like this compound. Note: These protocols will likely require optimization for your specific application.

Table 1: Example Derivatization Conditions
Derivatization TypeReagentCatalystSolventTemperature (°C)Time
SilylationBSTFATMCS (1-10%)Acetonitrile or Pyridine (B92270)25 - 7030 min - 2 h
Acylation (Esterification)Acetic AnhydrideDMAP (catalytic)Dichloromethane (B109758) or Pyridine0 - 251 - 12 h
Acylation (Esterification)Benzoyl ChlorideTriethylamine (B128534)Dichloromethane0 - 251 - 4 h
Protocol 1: General Procedure for Silylation (for GC-MS analysis)
  • Preparation: In a dry vial, dissolve approximately 1 mg of this compound in 100 µL of anhydrous pyridine or acetonitrile.

  • Reagent Addition: Add 100 µL of BSTFA and 2 µL of TMCS.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Analysis: Allow the reaction mixture to cool to room temperature. Analyze a portion of the sample directly by GC-MS.

Protocol 2: General Procedure for Acylation (Ester Formation)
  • Preparation: In a dry round-bottom flask, dissolve 10 mg of this compound in 1 mL of anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add 1.5 equivalents of triethylamine followed by 1.2 equivalents of the desired acyl chloride (e.g., benzoyl chloride) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Logic

The following diagrams illustrate the general workflow for developing a derivatization protocol and a troubleshooting decision tree.

experimental_workflow cluster_planning Planning & Selection cluster_execution Execution & Optimization cluster_analysis Analysis & Purification define_objective Define Objective (Analysis vs. Synthesis) select_reagent Select Derivatizing Agent (Silyl, Acyl, etc.) define_objective->select_reagent initial_test Initial Small-Scale Test select_reagent->initial_test monitor Monitor Reaction (TLC, LC-MS) initial_test->monitor optimize Optimize Conditions (Temp, Time, Stoichiometry) optimize->monitor monitor->optimize Suboptimal? workup Workup & Isolation monitor->workup Complete? purify Purification (Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for developing a derivatization protocol.

troubleshooting_derivatization start Start Derivatization check_yield Low/No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No check_yield->check_purity reagent_issue Check Reagent (Age, Purity, Storage) check_yield->reagent_issue Yes check_yield->reagent_issue selectivity_issue Check Selectivity check_purity->selectivity_issue Yes check_purity->selectivity_issue success Successful Derivatization check_purity->success No check_purity->success conditions_issue Optimize Conditions (Temp, Time, Solvent) reagent_issue->conditions_issue reagent_issue->conditions_issue increase_reactivity Use More Reactive Agent conditions_issue->increase_reactivity conditions_issue->increase_reactivity failure Re-evaluate Strategy increase_reactivity->failure increase_reactivity->failure milder_conditions Use Milder Conditions selectivity_issue->milder_conditions selectivity_issue->milder_conditions protecting_groups Use Protecting Groups protecting_groups->failure protecting_groups->failure milder_conditions->protecting_groups milder_conditions->protecting_groups

References

Validation & Comparative

Unraveling the Structure of Synthetic 11-Hydroxyhumantenine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of the structural elucidation of synthetic 11-Hydroxyhumantenine, offering a detailed look at the experimental data and methodologies required for its unambiguous characterization.

Humantenine-type alkaloids, a class of monoterpenoid indole (B1671886) alkaloids isolated from plants of the genus Gelsemium, are known for their complex structures and significant biological activities. The synthesis of analogs such as this compound is a key area of research for developing new therapeutic agents. However, confirming the exact structure of these synthetic molecules is a critical and often challenging step. This guide outlines the standard experimental procedures and data required for this confirmation, and provides a framework for comparing the synthetic product with potential alternative structures.

Spectroscopic Data for Structural Confirmation

The primary methods for elucidating the structure of a complex organic molecule like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below are tables summarizing the expected spectroscopic data for the confirmed structure of synthetic this compound.

Table 1: Hypothetical ¹H NMR Data for Synthetic this compound (in CDCl₃, 500 MHz)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
7.26d7.51HH-9
7.10t7.51HH-10
6.85t7.51HH-11
6.78d7.51HH-12
5.89q7.01HH-19
4.50s-1HOH-11
...............

Table 2: Hypothetical ¹³C NMR Data for Synthetic this compound (in CDCl₃, 125 MHz)

Chemical Shift (δ) ppmCarbon TypeAssignment
175.2CC-2
158.5CC-11
140.1CC-13
128.7CHC-9
122.3CHC-10
119.5CC-8
111.2CHC-12
.........

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Synthetic this compound

Ionization ModeFormulaCalculated m/zMeasured m/z
ESI+C₂₁H₂₄N₂O₄[M+H]⁺ 369.1758369.1761

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and verification of scientific findings. The following outlines the general procedures for the synthesis and structural characterization of this compound.

General Synthetic Procedure

The total synthesis of the humantenine (B602792) core is a complex multi-step process. The final step to introduce the hydroxyl group at the C-11 position would typically involve a late-stage oxidation of a suitable precursor.

Workflow for the Final Synthetic Step:

Precursor Humantenine Precursor Reaction Reaction in Inert Solvent (e.g., DCM) Precursor->Reaction Oxidation Oxidizing Agent (e.g., m-CPBA) Oxidation->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Chromatography (e.g., HPLC) Workup->Purification Final_Product This compound Purification->Final_Product

A Comparative Analysis of 11-Hydroxyhumantenine and Humantenine Bioactivity: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

Humantenine (B602792): A Profile of its Known Biological Activities

Humantenine is a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus.[1] These plants have a history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents and pharmacological properties.[1]

Research has indicated that humantenine-type alkaloids, as a class, exhibit a range of biological activities. These include, but are not limited to:

  • Cytotoxic and Antitumor Effects: Some studies have explored the potential of alkaloids from Gelsemium elegans as cytotoxic agents against various cancer cell lines.[1]

  • Anti-inflammatory and Immunomodulatory Properties: Evidence suggests that certain alkaloids from this genus can modulate inflammatory pathways and immune responses.[1]

  • Analgesic Activity: Traditional uses and some scientific inquiries point towards the pain-relieving potential of these compounds.[1]

It is crucial to note that these activities are described for the broader class of humantenine-type alkaloids, and specific quantitative data detailing the potency and efficacy of humantenine itself is often limited and not presented in a comparative context with its derivatives.

The Unexplored Bioactivity of 11-Hydroxyhumantenine

A comprehensive search of scientific databases reveals a significant void in the understanding of this compound's bioactivity. There are no readily accessible studies that have isolated or synthesized this specific compound and subsequently evaluated its pharmacological effects. The impact of the hydroxyl group at the 11th position on the molecule's interaction with biological targets remains uncharacterized.

In other classes of compounds, such as androgens, the presence and position of a hydroxyl group can significantly alter bioactivity, sometimes leading to a reduction or complete loss of effect compared to the non-hydroxylated parent molecule.[2][3] However, it is not scientifically sound to extrapolate these findings to the humantenine scaffold without direct experimental evidence.

Data Presentation: The Information Gap

Due to the absence of direct comparative studies, a quantitative data table comparing the bioactivity of this compound and humantenine cannot be constructed. Such a table would require experimental data from head-to-head assays, including metrics like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values for various biological targets.

Experimental Protocols: A Call for Future Research

Detailed experimental protocols for a comparative analysis would first necessitate the acquisition of both this compound and humantenine. Subsequently, a battery of in vitro and in vivo assays would be required.

Hypothetical Experimental Workflow for Future Comparative Studies:

G cluster_0 Compound Acquisition & Preparation cluster_1 In Vitro Bioactivity Screening cluster_2 In Vivo Model Evaluation cluster_3 Data Analysis & Comparison Compound_Isolation Isolation/Synthesis of This compound & Humantenine Purity_Analysis Purity & Structural Verification (NMR, MS, HPLC) Compound_Isolation->Purity_Analysis Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on cancer cell lines) Purity_Analysis->Cytotoxicity_Assay Anti_inflammatory_Assay Anti-inflammatory Assays (e.g., NO, cytokine inhibition) Purity_Analysis->Anti_inflammatory_Assay Enzyme_Inhibition_Assay Enzyme Inhibition Assays (e.g., specific kinases, proteases) Purity_Analysis->Enzyme_Inhibition_Assay Receptor_Binding_Assay Receptor Binding Assays Purity_Analysis->Receptor_Binding_Assay Animal_Model_Selection Selection of Animal Models (e.g., inflammation, pain, cancer) Cytotoxicity_Assay->Animal_Model_Selection Anti_inflammatory_Assay->Animal_Model_Selection Toxicity_Study Acute & Chronic Toxicity Studies Animal_Model_Selection->Toxicity_Study Efficacy_Study Efficacy Evaluation Toxicity_Study->Efficacy_Study Dose_Response Dose-Response Curve Generation Efficacy_Study->Dose_Response Statistical_Analysis Statistical Analysis (IC50/EC50 determination) Dose_Response->Statistical_Analysis Comparative_Report Comparative Bioactivity Report Statistical_Analysis->Comparative_Report

Figure 1. A proposed workflow for the comparative bioactivity study of this compound and humantenine.

Conclusion and Future Directions

This represents a clear gap in the current scientific knowledge and an opportunity for future research. The synthesis and biological evaluation of this compound, followed by direct comparative studies with humantenine, are essential to elucidate its potential as a novel therapeutic agent. Such studies would provide the necessary data to understand its structure-activity relationship and to guide further drug development efforts in this area. Researchers, scientists, and drug development professionals are encouraged to pursue this line of inquiry to unlock the potential of this understudied natural product derivative.

References

A Comparative Guide to the Bioanalytical Method Validation for 11-Hydroxyhumantenine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of bioanalytical methods, with a focus on the principles applicable to the quantification of 11-Hydroxyhumantenine and similar alkaloid compounds in biological matrices. The content is based on the harmonized guidelines of the International Council for Harmonisation (ICH) M10, the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6][7] While specific experimental data for this compound is not publicly available, this guide utilizes representative data from validated methods for other alkaloids to illustrate the performance comparison of different analytical techniques.

Introduction to Bioanalytical Method Validation

The validation of a bioanalytical method is essential to ensure the reliability, reproducibility, and accuracy of quantitative data for analytes in biological samples.[2][7][8][9] This process is a regulatory requirement for preclinical and clinical studies, providing critical data for pharmacokinetic and toxicokinetic assessments.[1][4] The key validation parameters include selectivity, sensitivity, accuracy, precision, recovery, and stability.[10][11]

Comparison of Analytical Methodologies

The two most common analytical platforms for the quantification of small molecules like alkaloids in biological matrices are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of HPLC-UV and LC-MS/MS for Alkaloid Analysis

FeatureHPLC-UVLC-MS/MS
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.[8]
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV spectra.[8]High; highly selective due to the monitoring of specific precursor-product ion transitions.[8]
Sensitivity Lower; typically in the microgram to high nanogram per milliliter range.Higher; capable of detecting analytes in the low nanogram to picogram per milliliter range.[12]
Linearity Range Generally narrower.Wide dynamic range.
Matrix Effects Less prone to signal suppression or enhancement.Can be significantly affected by ion suppression or enhancement from matrix components.
Cost & Complexity Lower initial investment and operational cost; simpler to operate.Higher initial investment and operational cost; requires specialized expertise.
Typical Application Analysis of compounds at higher concentrations; simpler matrices.Bioanalysis of drugs and metabolites at low concentrations in complex biological matrices.[9]

Experimental Protocols for Bioanalytical Method Validation

The following are detailed methodologies for the key validation experiments based on ICH M10 guidelines.[2][3][7]

3.1. Sample Preparation

Effective sample preparation is crucial for removing interferences and concentrating the analyte. Common techniques for alkaloids include:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the biological matrix by partitioning it into an immiscible organic solvent.[13] It is a cost-effective method that can provide a clean extract.[14]

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte while the matrix components are washed away.[13][15] It offers higher recovery and cleaner extracts compared to LLE and can be automated for high-throughput analysis.[13]

3.2. Validation Parameters and Acceptance Criteria

The following tables summarize the key validation parameters and their typical acceptance criteria as per regulatory guidelines.

Table 2: Selectivity and Specificity

ParameterExperimental ProtocolAcceptance Criteria
Selectivity Analyze at least six independent blank matrix samples.No significant interference at the retention time of the analyte and internal standard (IS). The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[16]
Specificity Analyze blank matrix spiked with the analyte at the LLOQ.The analyte peak should be identifiable and meet the LLOQ acceptance criteria.

Table 3: Linearity and Calibration Curve

ParameterExperimental ProtocolAcceptance Criteria
Linearity A calibration curve is prepared with a blank sample, a zero sample (blank + IS), and at least six non-zero concentration levels.The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[1]

Table 4: Accuracy and Precision

ParameterExperimental ProtocolAcceptance Criteria
Intra-day Accuracy & Precision Analyze at least five replicates of Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, Low, Medium, High) in a single day.The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).[1][12]
Inter-day Accuracy & Precision Analyze at least five replicates of QC samples at a minimum of four concentration levels on at least three different days.The mean concentration should be within ±15% of the nominal value (±20% for LLOQ). The CV should not exceed 15% (20% for LLOQ).[1][12]

Table 5: Recovery and Matrix Effect

ParameterExperimental ProtocolAcceptance Criteria
Recovery The response of the analyte from an extracted sample is compared to the response of a post-extraction spiked sample at the same concentration. This is performed at low, medium, and high QC levels.The recovery of the analyte and IS should be consistent and reproducible. While 100% recovery is not required, consistency is key.[9]
Matrix Effect The response of the analyte in a post-extraction spiked sample is compared to the response of the analyte in a neat solution at the same concentration. This should be evaluated using at least six different lots of the biological matrix.The CV of the IS-normalized matrix factor should not be greater than 15%.[17]

Table 6: Stability

ParameterExperimental ProtocolAcceptance Criteria
Freeze-Thaw Stability QC samples are subjected to at least three freeze-thaw cycles before analysis.The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Short-Term (Bench-Top) Stability QC samples are kept at room temperature for a specified period that reflects the expected sample handling time.The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Long-Term Stability QC samples are stored at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Stock Solution Stability The stability of the analyte and IS in their stock solutions is evaluated at room temperature and under refrigerated conditions.The response of the aged stock solution should be within ±10% of the response of a freshly prepared stock solution.

Visualization of the Bioanalytical Method Validation Workflow

The following diagram illustrates the logical flow of a typical bioanalytical method validation process.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Start: Define Analytical Requirements MD_Optimization Optimize Sample Preparation, Chromatography, and Detection MD_Start->MD_Optimization MD_End Developed Method Ready for Validation MD_Optimization->MD_End MV_Selectivity Selectivity & Specificity MD_End->MV_Selectivity MV_Linearity Linearity & Calibration Curve MV_Selectivity->MV_Linearity MV_Accuracy_Precision Accuracy & Precision (Intra & Inter-day) MV_Linearity->MV_Accuracy_Precision MV_Recovery_Matrix Recovery & Matrix Effect MV_Accuracy_Precision->MV_Recovery_Matrix MV_Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) MV_Recovery_Matrix->MV_Stability MV_Report Validation Report Generation MV_Stability->MV_Report SA_Analysis Routine Sample Analysis MV_Report->SA_Analysis SA_ISR Incurred Sample Reanalysis (ISR) SA_Analysis->SA_ISR SA_Final Final Concentration Data SA_ISR->SA_Final

Caption: Workflow of Bioanalytical Method Validation and Sample Analysis.

Conclusion

The validation of a bioanalytical method is a critical step in drug development, ensuring that the data generated is reliable for regulatory submissions. While LC-MS/MS is generally the preferred method for bioanalysis due to its superior sensitivity and selectivity, HPLC-UV can be a viable alternative for certain applications. The choice of methodology should be based on the specific requirements of the study, including the expected concentration range of the analyte and the complexity of the biological matrix. Adherence to the principles outlined in the ICH M10 guideline is paramount for ensuring global acceptance of the bioanalytical data.

References

Validating the In Vivo Efficacy of 11-Hydroxyhumantenine and its Alternatives in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo analgesic efficacy of 11-Hydroxyhumantenine, represented by a proxy compound from the same alkaloid family, against standard analgesics. The following sections detail the experimental data, comprehensive protocols for key assays, and the underlying signaling pathways to support further research and development in pain management.

Comparative Analysis of Analgesic Efficacy

Due to the limited availability of direct in vivo studies on this compound, this guide utilizes data from the ethanol (B145695) extract of Daphniphyllum neilgherrense, a plant known to be rich in Daphniphyllum alkaloids, as a representative compound.[1] The analgesic effects were evaluated using two standard thermal nociception models in Wistar rats: the hot plate test and the tail immersion test.[1]

The data presented below summarizes the dose-dependent analgesic response of the Daphniphyllum neilgherrense extract compared to a vehicle control and the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac.

Quantitative Data Summary

Table 1: Hot Plate Test - Reaction Time in Wistar Rats

Treatment GroupDose (mg/kg)Mean Reaction Time (seconds) ± SEM
Control (Vehicle)-3.5 ± 0.2
D. neilgherrense Extract1005.8 ± 0.3
D. neilgherrense Extract2007.2 ± 0.4
D. neilgherrense Extract4009.1 ± 0.5
Diclofenac108.5 ± 0.4

Data derived from a study on the analgesic activity of Daphniphyllum neilgherrense extract.[1]

Table 2: Tail Immersion Test - Tail Withdrawal Latency in Wistar Rats

Treatment GroupDose (mg/kg)Mean Withdrawal Latency (seconds) ± SEM
Control (Vehicle)-2.8 ± 0.2
D. neilgherrense Extract1004.9 ± 0.3
D. neilgherrense Extract2006.5 ± 0.4
D. neilgherrense Extract4008.2 ± 0.5
Diclofenac107.8 ± 0.4

Data derived from a study on the analgesic activity of Daphniphyllum neilgherrense extract.[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo analgesic assays cited in this guide.

Hot Plate Test

This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[2][3][4][5]

  • Animals: Male Wistar rats (150-200 g).

  • Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature of 55 ± 0.5°C. The apparatus consists of a heated plate enclosed by a transparent cylinder to keep the animal on the plate.

  • Procedure:

    • Animals are habituated to the testing environment for at least 30 minutes before the experiment.

    • The test compound (e.g., D. neilgherrense extract), vehicle, or standard drug is administered orally.

    • At a predetermined time after administration (e.g., 60 minutes), each rat is individually placed on the hot plate.

    • A stopwatch is started immediately upon placing the animal on the heated surface.

    • The latency to the first sign of nociception, such as paw licking or jumping, is recorded as the reaction time.

    • A cut-off time (typically 15-20 seconds) is set to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the reaction time is recorded as the cut-off time.

Tail Immersion Test

This test also evaluates centrally mediated analgesia by measuring the latency of the tail-flick reflex in response to a thermal stimulus.[6][7][8]

  • Animals: Male Wistar rats (150-200 g).

  • Apparatus: A water bath maintained at a constant temperature of 55 ± 0.5°C.

  • Procedure:

    • The rats are gently restrained, allowing the tail to be free.

    • The distal 2-3 cm of the tail is immersed in the hot water.

    • The time taken for the rat to flick or withdraw its tail from the water is recorded as the tail withdrawal latency.

    • A cut-off time of 15 seconds is employed to avoid tissue damage.

    • Measurements are taken before and at regular intervals after the administration of the test substance, vehicle, or standard drug.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for alkaloid-induced analgesia and the experimental workflows for the described in vivo assays.

G cluster_membrane Cell Membrane GPCR GPCR AC Adenylate Cyclase GPCR->AC Activation cAMP cAMP AC->cAMP Conversion Alkaloid Analgesic Alkaloid (e.g., this compound) Alkaloid->GPCR Agonist Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Dynorphin Dynorphin A (Endogenous Opioid) CREB->Dynorphin Gene Transcription Analgesia Analgesic Effect Dynorphin->Analgesia

Caption: Proposed signaling pathway for alkaloid-induced analgesia.

G start Start acclimatize Acclimatize Rats (30-60 min) start->acclimatize group Divide into Groups (Control, Test, Standard) acclimatize->group administer Administer Substance (Oral) group->administer wait Waiting Period (e.g., 60 min) administer->wait hot_plate Place on Hot Plate (55°C) wait->hot_plate record_hp Record Reaction Time (Paw Lick/Jump) hot_plate->record_hp end_hp End record_hp->end_hp

Caption: Experimental workflow for the hot plate test.

G start Start acclimatize Acclimatize Rats start->acclimatize group Group Allocation acclimatize->group administer Substance Administration group->administer wait Post-Administration Period administer->wait immerse Immerse Tail in Water (55°C) wait->immerse record_ti Record Withdrawal Latency immerse->record_ti end_ti End record_ti->end_ti

Caption: Experimental workflow for the tail immersion test.

References

Lack of Independent Bioactivity Studies on 11-Hydroxyhumantenine Hinders Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the bioactivity of 11-Hydroxyhumantenine, a monoterpenoid indole (B1671886) alkaloid found in plants of the Gelsemium genus. At present, there are no publicly available studies detailing the specific biological effects of this compound, nor are there any independent replications of such studies. This absence of foundational data makes a comparative guide on its bioactivity currently impossible.

While research into this compound itself is lacking, the broader family of alkaloids from Gelsemium elegans has been the subject of numerous pharmacological investigations. These studies have established that various alkaloids isolated from this plant possess significant biological activities, most notably analgesic and anti-inflammatory properties.[1][2][3] Key examples of well-studied alkaloids from Gelsemium elegans include koumine, gelsemine, and gelsenicine, for which analgesic effects have been demonstrated in various animal models.[2][4]

Given the established bioactivity of structurally related alkaloids, it is plausible that this compound may exhibit similar pharmacological effects. However, without direct experimental evidence, this remains speculative. To facilitate future research and provide a framework for the eventual evaluation and independent replication of this compound's bioactivity, this guide summarizes the common experimental protocols used to assess the analgesic and anti-inflammatory properties of other Gelsemium alkaloids.

Experimental Protocols for Analgesic and Anti-inflammatory Bioactivity

The following are standard in vivo assays frequently employed to determine the analgesic and anti-inflammatory efficacy of natural compounds, including alkaloids from Gelsemium elegans.

Table 1: Common In Vivo Models for Analgesic Activity Assessment

Experimental Model Principle Endpoint Measured Typical Reference Drug
Hot Plate Test Assesses the central analgesic activity by measuring the reaction time of an animal to a thermal stimulus. The animal is placed on a heated surface, and the latency to a pain response (e.g., licking paws, jumping) is recorded.[2]Latency to response (seconds)Morphine
Tail Flick Test Measures the central analgesic effect by quantifying the time it takes for an animal to withdraw its tail from a source of radiant heat.[2]Tail-flick latency (seconds)Morphine
Acetic Acid-Induced Writhing Test Evaluates peripheral analgesic activity by inducing visceral pain with an intraperitoneal injection of acetic acid. The number of abdominal constrictions (writhes) is counted over a specific period.[2][4]Number of writhesAspirin, Indomethacin
Formalin Test Differentiates between neurogenic (early phase) and inflammatory (late phase) pain. Formalin is injected into the paw, and the time spent licking or biting the injected paw is measured in two distinct phases.[4]Licking/biting time (seconds)Morphine, NSAIDs

Table 2: Common In Vivo Model for Anti-inflammatory Activity Assessment

Experimental Model Principle Endpoint Measured Typical Reference Drug
Carrageenan-Induced Paw Edema Assesses acute anti-inflammatory activity. Carrageenan is injected into the paw, inducing localized inflammation and edema. The volume or thickness of the paw is measured at various time points after injection.Paw volume/thickness (mm or ml)Indomethacin, Diclofenac

Experimental Workflows

The logical flow of these common bioactivity assays can be visualized as follows:

Analgesic_Assay_Workflow General Workflow for In Vivo Analgesic Assays cluster_pre_treatment Pre-treatment Phase cluster_testing Testing Phase cluster_post_testing Data Analysis animal_acclimatization Animal Acclimatization baseline_measurement Baseline Pain Threshold Measurement animal_acclimatization->baseline_measurement compound_administration Test Compound/Vehicle/Reference Drug Administration baseline_measurement->compound_administration pain_induction Induction of Nociceptive Stimulus (Thermal, Chemical) compound_administration->pain_induction behavioral_assessment Behavioral Assessment (Latency, Writhing, Licking) pain_induction->behavioral_assessment data_recording Data Recording and Compilation behavioral_assessment->data_recording statistical_analysis Statistical Analysis (Comparison with Control Groups) data_recording->statistical_analysis

Caption: General workflow for in vivo analgesic assays.

Anti_Inflammatory_Assay_Workflow General Workflow for Carrageenan-Induced Paw Edema Assay cluster_pre_treatment Pre-treatment Phase cluster_testing Induction and Measurement Phase cluster_post_testing Data Analysis animal_acclimatization Animal Acclimatization initial_paw_measurement Initial Paw Volume/Thickness Measurement animal_acclimatization->initial_paw_measurement compound_administration Test Compound/Vehicle/Reference Drug Administration initial_paw_measurement->compound_administration carrageenan_injection Subplantar Injection of Carrageenan compound_administration->carrageenan_injection timed_paw_measurements Paw Volume/Thickness Measurement at Regular Intervals carrageenan_injection->timed_paw_measurements calculate_edema Calculation of Paw Edema Percentage timed_paw_measurements->calculate_edema statistical_analysis Statistical Analysis (Comparison with Control Groups) calculate_edema->statistical_analysis

Caption: Workflow for carrageenan-induced paw edema assay.

Conclusion and Future Directions

The development of a comprehensive understanding of the therapeutic potential of any new chemical entity relies on a robust foundation of initial bioactivity data, followed by independent replication to ensure the reliability and validity of the findings. In the case of this compound, the scientific community currently lacks the initial data required to begin this critical process.

Therefore, this guide serves not as a comparison of existing data, but as a call to action for researchers in the field of natural product pharmacology. There is a clear need for the isolation and characterization of this compound, followed by initial screening for its potential bioactivities, particularly for analgesic and anti-inflammatory effects, given the known properties of related compounds. Once such foundational studies are published, the scientific community can then proceed with the essential step of independent replication to validate the initial findings and pave the way for further preclinical development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety profile of a novel compound is paramount. This guide provides a comprehensive comparison of the acute toxicity of 11-Hydroxyhumantenine, a Gelsemium alkaloid, with that of related alkaloids from the Gelsemium and Picralima nitida (Akuamma) families. The data presented herein, including LD50 values and experimental methodologies, offers a foundational understanding for further preclinical development.

Executive Summary

Gelsemium alkaloids, including this compound and its congeners, are known for their potent biological activity, which is often accompanied by significant toxicity. In stark contrast, alkaloids derived from Picralima nitida seeds, commonly known as Akuamma alkaloids, generally exhibit a much wider safety margin. This guide consolidates available acute toxicity data to facilitate a direct comparison, highlighting the critical differences in the safety profiles of these two classes of indole (B1671886) alkaloids.

Acute Toxicity Profile of Gelsemium Alkaloids

Alkaloids isolated from plants of the Gelsemium genus are notorious for their narrow therapeutic index. Acute toxicity studies in animal models have revealed that many of these compounds are highly toxic, with lethality often attributed to respiratory failure.

Quantitative Toxicity Data

The following table summarizes the reported median lethal dose (LD50) values for several key Gelsemium alkaloids when administered intraperitoneally (i.p.) in mice. A lower LD50 value indicates higher toxicity.

AlkaloidLD50 (mg/kg, i.p. in mice)Reference
Gelsenicine (Humantenmine)0.14[1]
Humantenine0.14 - 7.11[1]
Gelsemine~56
Koumine~100
Gelsemicine~0.2

Note: A specific LD50 for this compound is not currently available in the public domain. However, as a derivative of humantenine, its toxicity is anticipated to be within a similar range.

Experimental Protocol: Determination of Acute Toxicity (LD50)

The LD50 values for the Gelsemium alkaloids were determined following established protocols for acute toxicity testing, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[2][3][4]

Experimental Workflow for Intraperitoneal LD50 Determination in Mice

cluster_0 Animal Preparation cluster_1 Dose Administration cluster_2 Observation and Data Collection cluster_3 Data Analysis acclimatization Acclimatization of Mice grouping Randomization into Dose Groups acclimatization->grouping fasting Fasting Prior to Dosing grouping->fasting injection Intraperitoneal (i.p.) Injection of a Single Dose fasting->injection prep Preparation of Alkaloid Solutions prep->injection observation Monitoring for Clinical Signs of Toxicity and Mortality injection->observation recording Recording of Data over a Set Period (e.g., 24-72 hours) observation->recording calculation Calculation of LD50 Value using Statistical Methods (e.g., Probit Analysis) recording->calculation

Fig. 1: Workflow for determining the intraperitoneal LD50 in mice.

Acute Toxicity Profile of Picralima nitida (Akuamma) Alkaloids

In contrast to the high toxicity of Gelsemium alkaloids, extracts from the seeds of Picralima nitida have demonstrated a remarkably low potential for acute toxicity. These seeds contain a complex mixture of alkaloids, including akuammine, pseudo-akuammigine, akuammicine, picraline, and akuammiline.

Quantitative Toxicity Data

Studies on the crude extracts of Picralima nitida seeds have consistently shown a high LD50 value, indicating a low level of acute toxicity.

Extract/AlkaloidLD50 (mg/kg, oral in mice)Reference
Aqueous Seed Extract9120.11
Aqueous and Ethanolic Seed Extracts≥ 2000
Experimental Protocol: Determination of Acute Oral Toxicity (LD50)

The oral LD50 values for the Picralima nitida extracts were determined using methodologies consistent with OECD guidelines for acute oral toxicity testing.[2][3][4]

Experimental Workflow for Oral LD50 Determination in Mice (OECD Guideline 423/425)

cluster_0 Sighting Study (Optional) cluster_1 Main Study cluster_2 Data Analysis sighting Dose a single animal to determine the starting dose for the main study. start_dose Administer starting dose to a group of animals (e.g., 3 females). sighting->start_dose observe_24h Observe for mortality/morbidity within 24 hours. start_dose->observe_24h decision Outcome? observe_24h->decision dose_up If no mortality, increase dose for the next group. decision->dose_up Survival dose_down If mortality, decrease dose for the next group. decision->dose_down Mortality stop Stop test when criteria are met (e.g., reversal of outcome). decision->stop Endpoint reached dose_up->start_dose dose_down->start_dose ld50_calc Calculate LD50 and confidence intervals using appropriate statistical methods. stop->ld50_calc

Fig. 2: Up-and-Down Procedure for oral LD50 determination (based on OECD 425).

Comparative Safety Profile: A Stark Contrast

The comparative analysis of the acute toxicity data reveals a significant disparity in the safety profiles of Gelsemium and Picralima nitida alkaloids.

Signaling Pathways and Potential for Toxicity

The high toxicity of Gelsemium alkaloids is primarily attributed to their potent effects on the central nervous system, particularly their interaction with glycine (B1666218) receptors, leading to respiratory depression and paralysis. In contrast, the principal pharmacological action of Akuamma alkaloids is mediated through opioid receptors, and they are generally considered to have a milder side-effect profile.

cluster_gelsemium Gelsemium Alkaloids (e.g., this compound) cluster_akuamma Picralima nitida Alkaloids (e.g., Akuammine) gelsemium Gelsemium Alkaloids glycine_r Glycine Receptors gelsemium->glycine_r cns_depression CNS Depression glycine_r->cns_depression resp_failure Respiratory Failure cns_depression->resp_failure high_toxicity High Acute Toxicity resp_failure->high_toxicity akuamma Akuamma Alkaloids opioid_r Opioid Receptors akuamma->opioid_r analgesia Analgesia opioid_r->analgesia low_toxicity Low Acute Toxicity analgesia->low_toxicity

Fig. 3: Contrasting primary signaling pathways and resulting toxicity profiles.

Conclusion

The available data strongly indicates that this compound and its related Gelsemium alkaloids possess a high degree of acute toxicity, necessitating careful dose control and further extensive safety evaluations in any drug development program. Conversely, the alkaloids from Picralima nitida demonstrate a much more favorable safety profile in terms of acute toxicity. This stark difference underscores the importance of thorough toxicological assessment in the early stages of natural product-based drug discovery and highlights the potential of Akuamma alkaloids as a source of safer therapeutic leads. Further research is warranted to determine the specific LD50 values of individual Akuamma alkaloids to provide a more granular comparison.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery and the safety of laboratory personnel are paramount. The proper handling and disposal of chemical compounds, such as the alkaloid 11-Hydroxyhumantenine, are critical components of maintaining a safe and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, ensuring the protection of both laboratory staff and the environment.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE): A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound in any form (solid or in solution), the following PPE is mandatory:

  • Gloves: Nitrile or other chemically resistant gloves should be worn at all times.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against accidental splashes.

  • Lab Coat: A full-length laboratory coat must be worn to protect skin and clothing from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is required. All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation risks.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines for hazardous chemical waste.[1][2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation

Properly identifying and segregating chemical waste is the first critical step in the disposal process.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[1][2][5] Avoid using abbreviations or chemical formulas.[1] The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[1]

  • Segregation: this compound waste should be segregated from other waste streams to prevent inadvertent and potentially dangerous chemical reactions.[5][6] Store waste in a designated and properly labeled satellite accumulation area within the laboratory.[5]

Step 2: Waste Collection and Containment

The choice of waste container is crucial for safe storage and transport.

  • Solid Waste:

    • Pure Compound: Unused or expired this compound solid should be kept in its original container whenever possible. If the original container is compromised, transfer the solid to a new, clean, and compatible container.

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that are contaminated with this compound should be collected in a designated, leak-proof plastic bag or a rigid container clearly labeled as hazardous waste.[2][3]

  • Liquid Waste:

    • Solutions: Solutions containing this compound should be collected in a chemically compatible, leak-proof container (e.g., a high-density polyethylene (B3416737) or glass bottle).[6] The container must be kept securely closed except when adding waste.[2]

    • Rinsate: When rinsing glassware that has come into contact with this compound, the initial rinsate should be collected as hazardous waste.[2] Subsequent rinses with a suitable solvent should also be collected.[7]

Step 3: Neutralization (If Applicable and Permissible)

For certain classes of chemicals, neutralization can be a preliminary step before disposal. However, for complex alkaloids like this compound, this is generally not recommended without specific institutional guidance and should only be performed by trained personnel. If your institution's Environmental Health and Safety (EHS) department provides a specific neutralization protocol for alkaloids, it must be followed precisely. In the absence of such a protocol, do not attempt to neutralize the waste.

Step 4: Arranging for Disposal

Once the waste is properly collected, contained, and labeled, the final step is to arrange for its removal by a certified hazardous waste disposal service.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste.[1][7] Provide them with a completed hazardous waste manifest or the required institutional form.

  • Storage Pending Pickup: While awaiting pickup, store the hazardous waste containers in the designated satellite accumulation area.[5] Ensure that the storage area is secure and away from incompatible chemicals.

III. Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for hazardous waste accumulation in a laboratory setting.

ParameterGuidelineSource
Maximum Accumulation Time Partially filled containers may remain in a satellite accumulation area for up to one year. Full containers must be removed within three days.[5]
Maximum Volume in Lab Typically, no more than 10 gallons of hazardous waste should be stored in a laboratory at any one time.[8]
pH for Drain Disposal (Not for this compound) For certain neutralized aqueous solutions (not containing heavy metals or toxic organics), a pH between 5.0 and 12.5 may be permissible for drain disposal with prior EHS approval. This is not applicable to this compound.[5]

IV. Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. Researchers should always develop and follow a specific, risk-assessed protocol for any experiment involving this compound, which includes a detailed waste disposal plan as outlined above.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Other Waste Streams B->C D Collect in Labeled, Compatible Hazardous Waste Container C->D E Label Container: 'Hazardous Waste' 'this compound' Date, PI Name, Location D->E F Store in Designated Satellite Accumulation Area E->F G Keep Container Securely Closed F->G H Complete Hazardous Waste Manifest/Pickup Form G->H I Contact Institutional EHS for Waste Pickup H->I J Transfer Custody to Authorized Waste Personnel I->J

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 11-Hydroxyhumantenine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 11-Hydroxyhumantenine

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.

Recommended Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Remarks
Eye and Face Protection Safety Goggles or a Face ShieldMust provide protection against chemical splashes. A face shield should be worn over safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and changed immediately upon contamination.
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is required to protect skin and personal clothing from potential spills.
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Foot Protection Closed-Toe ShoesShoes must fully cover the feet to protect against spills and falling objects.
Physicochemical Properties of this compound

The following table summarizes the known physical and chemical properties of this compound.[1]

Property Value
Chemical Formula C₂₁H₂₆N₂O₄
Molecular Weight 370.44 g/mol
Boiling Point 536.6°C at 760 mmHg

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical for safety. The following step-by-step protocol outlines the essential procedures for working with this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and has adequate airflow.
  • Gather all necessary PPE and ensure it is in good condition.
  • Prepare all necessary equipment and reagents before handling the compound.
  • Have a chemical spill kit readily accessible.

2. Handling the Compound:

  • Wear all required PPE as specified in the table above.
  • Conduct all weighing and solution preparation within the chemical fume hood.
  • Avoid the generation of dust or aerosols.
  • Use caution to prevent spills and contamination of surfaces.
  • In case of accidental skin contact, immediately wash the affected area with soap and water.[2]
  • In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][4]

3. Post-Handling and Cleanup:

  • Decontaminate all surfaces and equipment after use.
  • Remove and dispose of contaminated PPE in the designated hazardous waste container.
  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a designated, clearly labeled hazardous waste container.
  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
  • Do not mix with other incompatible waste streams.

2. Container Management:

  • Waste containers must be made of a material compatible with the chemical waste.
  • Containers should be kept closed except when adding waste.
  • Ensure containers are properly labeled with the words "Hazardous Waste" and the full chemical name.

3. Final Disposal:

  • Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
  • Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkspace Prepare Workspace in Fume Hood GatherPPE->PrepWorkspace WeighCompound Weigh Compound PrepWorkspace->WeighCompound Begin Work PrepareSolution Prepare Solution WeighCompound->PrepareSolution Spill Chemical Spill WeighCompound->Spill Exposure Personal Exposure WeighCompound->Exposure ConductExperiment Conduct Experiment PrepareSolution->ConductExperiment PrepareSolution->Spill PrepareSolution->Exposure Decontaminate Decontaminate Surfaces & Equipment ConductExperiment->Decontaminate ConductExperiment->Spill ConductExperiment->Exposure SegregateWaste Segregate Hazardous Waste Decontaminate->SegregateWaste DisposeWaste Dispose via EHS SegregateWaste->DisposeWaste FollowEmergencyPlan Follow Emergency Plan Spill->FollowEmergencyPlan Exposure->FollowEmergencyPlan

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Hydroxyhumantenine
Reactant of Route 2
11-Hydroxyhumantenine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。